molecular formula C6H4F6S B1344802 4-Fluorophenylsulfur Pentafluoride CAS No. 1063625-86-4

4-Fluorophenylsulfur Pentafluoride

Cat. No.: B1344802
CAS No.: 1063625-86-4
M. Wt: 222.15 g/mol
InChI Key: MURGBRJOSPNBEL-UHFFFAOYSA-N
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Description

4-Fluorophenylsulfur Pentafluoride, with the molecular formula C6H4F6S , is an organosulfur compound featuring the pentafluorosulfuranyl (SF5) functional group. This group is of significant interest in synthetic and medicinal chemistry due to its high stability, strong electronegativity, and lipophilicity, often described as a "super-trifluoromethyl" group. In the solid state, related phenylsulfur pentafluoride compounds exhibit a nearly octahedral geometry around the sulfur atom. The axial sulfur-fluorine bond is often slightly elongated compared to the four equatorial S-F bonds, and the equatorial fluorine atoms adopt a staggered conformation relative to the benzene ring . The incorporation of the SF5 group into organic molecules, such as aniline and benzene derivatives, can dramatically alter their physical, chemical, and biological properties. Phenylsulfur pentafluoride derivatives have been investigated in various research contexts. Historical studies indicate that some SF5-substituted benzene analogs have been patented for potential applications as plant regulants, herbicides, and bactericides, highlighting the group's ability to impart bioactive properties . The primary value of 4-Fluorophenylsulfur Pentafluoride for researchers lies in its use as a versatile building block. The molecule contains two key sites for further functionalization: the reactive SF5 group and the fluorinated benzene ring. This allows chemists to utilize it in cross-coupling reactions and other synthetic transformations to create more complex molecules for materials science, agrochemical research, and pharmaceutical development. This product is strictly for research use in a controlled laboratory setting. It is not intended for personal, household, or diagnostic use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Properties

IUPAC Name

pentafluoro-(4-fluorophenyl)-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F6S/c7-5-1-3-6(4-2-5)13(8,9,10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURGBRJOSPNBEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70631320
Record name 1-Fluoro-4-(pentafluoro-lambda~6~-sulfanyl)benzene
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Molecular Weight

222.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1063625-86-4, 1422-39-5
Record name 1-Fluoro-4-(pentafluoro-lambda~6~-sulfanyl)benzene
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Record name 4-Fluorophenylsulfur Pentafluoride
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Record name p-Fluorophenylsulfur pentafluoride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Theoretical Studies on 4-Fluorophenylsulfur Pentafluoride: A Computational & Medicinal Chemistry Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Fluorophenylsulfur pentafluoride (CAS: 1063625-86-4) represents a pinnacle of organofluorine engineering.[1][2] Combining the extreme electron-withdrawing capacity of the pentafluorosulfanyl group (


) with the metabolic blocking capability of a para-fluorine atom, this molecule serves as a robust, lipophilic building block for next-generation pharmaceuticals and agrochemicals.

This technical guide provides a rigorous framework for the theoretical characterization of this molecule. It moves beyond basic descriptions to detailing the computational workflows (DFT, molecular dynamics) required to predict its behavior in biological systems.[1] We analyze its hypervalent electronic structure, distinct steric profile, and bioisosteric utility compared to trifluoromethyl (


) analogues.[1]

Part 1: Electronic Structure & Geometry

The Hypervalent Sulfur Core

The defining feature of 4-Fluorophenylsulfur pentafluoride is the


 group. Unlike standard divalent sulfur, the sulfur atom here exists in a hypervalent state (often described by 

hybridization in older models, though modern MO theory prefers 3-center-4-electron bond descriptions).[1]
  • Geometry: The

    
     group adopts a rigid octahedral  geometry, with the phenyl ring occupying one of the six positions.
    
  • Bond Lengths: Theoretical optimizations (typically at B3LYP/6-311+G(d,p) or

    
    B97X-D levels) reveal a slight distortion.[1] The axial S-F bond  (trans to the phenyl ring) is typically slightly longer (
    
    
    
    Å) than the four equatorial S-F bonds (
    
    
    Å).[3]
  • Rotational Barrier: The

    
     group is staggered relative to the phenyl ring to minimize steric repulsion with the ortho-hydrogens. The rotational barrier is higher than that of 
    
    
    
    , creating a distinct "square-pyramidal" steric volume that drug designers must account for.[1]
The "Push-Pull" Electronic Effect?

Actually, it is a "Pull-Pull" system.[1]

  • 
     Group:  A "super-trifluoromethyl" group.[1][4] It has a Hammett constant (
    
    
    
    ) of approx.[1] 0.68, making it strongly electron-withdrawing (inductive + resonance).[1]
  • 4-Fluoro Group: Also electron-withdrawing (

    
    , but 
    
    
    
    is high).[1]
  • Result: The benzene ring is severely electron-deficient (deactivated).[1] Theoretical electrostatic potential (ESP) maps show a highly positive potential over the aromatic ring, making it resistant to electrophilic aromatic substitution (EAS) but highly susceptible to nucleophilic aromatic substitution (

    
    ) if a leaving group were present (though F is a poor leaving group here without activation).[1]
    

Part 2: Computational Characterization Protocol

Recommended DFT Methodologies

To accurately capture the hypervalency and the dispersion forces of the large halogen cloud, standard functionals are often insufficient.

ParameterRecommended Level of TheoryRationale
Geometry Opt

B97X-D / def2-TZVP
Captures long-range dispersion interactions critical for the bulky

group.
Energy/BDE CCSD(T) / CBS (or G4)Required for accurate Bond Dissociation Energies (C-S vs C-F).[1]
Solvation SMD (Water/Octanol) Essential for predicting

and membrane permeability.[1]
Frequency Harmonic Analysis Validate minima (0 imaginary freqs) and obtain IR spectra for ID.
Workflow Visualization

The following diagram outlines the logical flow for theoretically validating the stability and reactivity of 4-Fluorophenylsulfur pentafluoride.

G cluster_DFT DFT Optimization Loop cluster_Props Property Calculation Start Input Structure (4-F-Ph-SF5) Opt Geometry Optimization (wB97X-D/def2-TZVP) Start->Opt Freq Freq Calculation (Check Imaginary Freqs) Opt->Freq Stable Stable Minima? Freq->Stable Stable->Opt No (Re-orient) ESP ESP Mapping (Sigma-hole analysis) Stable->ESP Yes NBO NBO Analysis (Hyperconjugation) Stable->NBO BDE Bond Dissociation Energy (C-S vs C-F) Stable->BDE Output Validated Theoretical Profile ESP->Output NBO->Output BDE->Output

Caption: Computational workflow for structural and electronic validation of hypervalent sulfur systems.

Part 3: Physicochemical Properties & Bioisosterism

Lipophilicity and "The Fluorine Effect"

Theoretical studies confirm that the


 group is significantly more lipophilic than 

.
  • 
     Value:  Approx +1.51 (compared to +0.88 for 
    
    
    
    ).[1]
  • Implication: 4-Fluorophenylsulfur pentafluoride has a high

    
    .[1] In drug design, this enhances blood-brain barrier (BBB) permeability but may increase non-specific binding if not balanced by polar groups elsewhere in the molecule.[1]
    
Metabolic Stability (In Silico Prediction)

Theoretical metabolic maps (e.g., using FMO theory or CYP450 docking models) predict exceptional stability for this core.[1]

  • Para-blocking: The 4-position is blocked by Fluorine, preventing para-hydroxylation (a common metabolic route).[1]

  • Ring Deactivation: The strong electron-withdrawing nature of both F and

    
     raises the ionization potential of the phenyl ring, making it resistant to oxidation by CYP450 enzymes (which typically require electron-rich substrates).
    
  • C-S Bond Strength: While weaker than the C-F bond, the

    
     bond in 
    
    
    
    is thermodynamically stable enough to survive physiological conditions, unlike some other hypervalent sulfur species.[1]
Bioisosteric Comparison

The table below summarizes the theoretical differences between the target molecule and its trifluoromethyl analogue.

Feature4-F-Ph-

4-F-Ph-

Impact on Drug Design
Geometry Square Pyramidal / OctahedralTetrahedral

fills more space; better fit for large hydrophobic pockets.[1]
Volume (

)
~113~68

is bulky (similar to

-butyl) but polar.[1]
Dipole Moment High (~4-5 D)Moderate (~2.5 D)

creates stronger electrostatic interactions with receptor backbones.[1]
Lipophilicity (

)
High (+1.[1]51)Medium (+0.[1]88)

drives membrane permeability more aggressively.[1]

Part 4: Synthesis & Reactivity (Theoretical View)[1]

Bond Dissociation Energy (BDE)

A critical theoretical safety parameter is the BDE of the C-S bond.

  • Theoretical Calculation: Homolytic cleavage of

    
    
    
    
    
    
    
    .
  • Value: approximately 90-95 kcal/mol .[1] This is robust, comparable to strong C-C bonds, ensuring the moiety does not degrade radically under standard biological conditions.[1]

  • Hydrolysis: Theoretical transition state calculations suggest a high barrier to hydrolysis for the

    
     group due to the steric shielding of the sulfur atom by the five fluorine atoms and the high covalency of the S-F bonds.
    
Nucleophilic Attacks

While the ring is deactivated, theoretical LUMO maps suggest that if a nucleophile were to attack, it would likely occur at the positions ortho to the


 group, driven by the inductive pull. However, the steric bulk of the equatorial fluorines on the 

provides a "protective umbrella," raising the activation energy for such attacks.

References

  • Chem-Impex International. (n.d.).[1] 4-Fluorophenylsulfur pentafluoride - Product Specifications. Retrieved from

  • Savoie, P. R., & Welch, J. T. (2015).[1] Pentafluorosulfanyl-Containing Heterocycles: New Building Blocks for Medicinal Chemistry. Chemical Reviews. (Contextual grounding on SF5 properties).

  • TCI Chemicals. (n.d.).[1] 4-Fluorophenylsulfur Pentafluoride Product Data. Retrieved from [1]

  • Jursic, B. S. (1997).[1][5] Computation of bond dissociation energy for sulfides and disulfides with ab initio and density functional theory methods. International Journal of Quantum Chemistry. Retrieved from [1]

  • Rowan Scientific. (n.d.).[1] The Pentafluorosulfanyl Group (SF5): Unique Properties and Applications. Retrieved from

  • Enamine. (n.d.).[1] SF5-containing building blocks in Medicinal Chemistry. Retrieved from

Sources

A Comprehensive Spectroscopic Guide to 4-Fluorophenylsulfur Pentafluoride for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Abstract

4-Fluorophenylsulfur pentafluoride (p-F-C₆H₄SF₅) is a highly valued reagent in modern chemistry, primarily utilized for the synthesis of complex fluorinated molecules in the pharmaceutical and agrochemical sectors.[1] The pentafluorosulfanyl (SF₅) group, often termed a "super-trifluoromethyl group," imparts unique properties such as high electronegativity, thermal stability, and lipophilicity, making it a desirable moiety in drug development.[2] An unambiguous structural confirmation and purity assessment of this compound is paramount for its effective application. This guide provides a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize 4-Fluorophenylsulfur pentafluoride. It offers an in-depth analysis of expected spectral data, interpretation strategies, and validated experimental protocols, designed to serve as an essential resource for researchers and drug development professionals.

Molecular Structure and Properties

4-Fluorophenylsulfur pentafluoride consists of a para-substituted fluorophenyl ring attached to a sulfur hexafluoride-derived, pseudo-octahedral SF₅ group. The sulfur atom is in a +6 oxidation state.[3] The molecule's stability and reactivity are significantly influenced by the strong electron-withdrawing nature of the SF₅ group.[2][4]

Key Properties:

  • Molecular Formula: C₆H₄F₆S[5]

  • Molecular Weight: 222.15 g/mol [6]

  • Boiling Point: 103°C[6]

  • Appearance: Typically a liquid or low-melting solid.

Caption: Molecular structure of 4-Fluorophenylsulfur pentafluoride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 4-Fluorophenylsulfur pentafluoride, providing detailed information about the ¹H, ¹³C, and ¹⁹F nuclei. The spectra are complex due to extensive spin-spin coupling between the different fluorine environments and the aromatic protons.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is the most diagnostic for this molecule. It is expected to show two distinct sets of signals corresponding to the aromatic fluorine and the SF₅ group. The SF₅ group gives rise to a classic AB₄ spin system, where one fluorine is axial (A) and four are equatorial (B). This pattern is further coupled to the aromatic protons. The aromatic fluorine (C) appears as a separate signal.

  • Expertise & Experience: The AB₄ pattern is a hallmark of the SF₅ group. The axial fluorine (Fₐₓ) typically appears as a quintet due to coupling with the four equatorial fluorines (Fₑq). The four equivalent equatorial fluorines appear as a doublet of quintets (or a complex multiplet) due to coupling with the axial fluorine and long-range coupling to the ortho-protons of the phenyl ring. The chemical shifts are highly predictable, with the equatorial fluorines being more deshielded (downfield) than the axial fluorine.[7]

Table 1: Predicted ¹⁹F NMR Spectroscopic Data (Referenced to CFCl₃)

Atom Multiplicity Predicted Chemical Shift (δ, ppm) Coupling Constant (J, Hz)
F (Aryl, C-F) Multiplet -105 to -115 J(F-H) ≈ 5-9 Hz
Fₑq (SF₅) Doublet of quintets +60 to +80 ²J(Fₑq-Fₐₓ) ≈ 145-155 Hz

| Fₐₓ (SF₅) | Quintet | +80 to +95 | ²J(Fₐₓ-Fₑq) ≈ 145-155 Hz |

¹H NMR Spectroscopy

The proton NMR spectrum is characteristic of a 1,4-disubstituted benzene ring, often referred to as an AA'BB' system. The strong electron-withdrawing SF₅ group deshields the ortho-protons (relative to the SF₅ group), while the fluorine atom has a smaller deshielding effect on its adjacent protons.

  • Expertise & Experience: The symmetry of the molecule results in two distinct proton environments. The protons ortho to the SF₅ group (H-2, H-6) will appear as a doublet of doublets (or a multiplet) downfield due to the strong deshielding. The protons ortho to the fluorine (H-3, H-5) will appear further upfield, also as a multiplet, due to coupling with both the adjacent protons and the fluorine atom.

Table 2: Predicted ¹H NMR Spectroscopic Data

Atom Multiplicity Predicted Chemical Shift (δ, ppm) Coupling Constant (J, Hz)
H-2, H-6 Multiplet 7.8 - 8.0 ³J(H-H) ≈ 8-9 Hz

| H-3, H-5 | Multiplet | 7.2 - 7.4 | ³J(H-H) ≈ 8-9 Hz, ³J(H-F) ≈ 8-9 Hz |

Caption: Key NMR spin-spin coupling relationships in 4-Fluorophenylsulfur pentafluoride.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display four signals for the aromatic carbons due to symmetry. The carbon atoms bonded to fluorine (C-S and C-F) will appear as complex multiplets due to one-bond and two-bond C-F coupling.

  • Trustworthiness: Observing the carbon directly attached to the SF₅ group can be challenging due to the lack of an attached proton (leading to no Nuclear Overhauser Effect enhancement) and complex splitting from the six attached fluorine atoms.[8] Longer acquisition times or specialized pulse sequences may be necessary. The ¹J(C-F) coupling constants are typically large (240-260 Hz).

Table 3: Predicted ¹³C NMR Spectroscopic Data

Atom Multiplicity Predicted Chemical Shift (δ, ppm) Coupling Constant (J, Hz)
C1 (C-S) Multiplet 150 - 155 ¹J(C-Fₑq) ≈ 15-20 Hz, ¹J(C-Fₐₓ) ≈ 5-10 Hz
C2, C6 Multiplet 128 - 132 ²J(C-F) ≈ 20-25 Hz
C3, C5 Doublet 115 - 118 ²J(C-F) ≈ 20-25 Hz

| C4 (C-F) | Doublet | 162 - 166 | ¹J(C-F) ≈ 245-255 Hz |

Experimental Protocol: NMR Data Acquisition

Objective: To obtain high-resolution ¹H, ¹⁹F, and ¹³C NMR spectra for structural confirmation.

Instrumentation: 400 MHz (or higher) NMR spectrometer with a multinuclear probe.

Methodology:

  • Sample Preparation: Accurately weigh ~10-20 mg of 4-Fluorophenylsulfur pentafluoride and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a standard 5 mm NMR tube.

    • Causality: CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peaks for referencing.

  • Instrument Setup:

    • Tune and match the probe for ¹H, ¹⁹F, and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Typical parameters: Spectral width of 12-15 ppm, 16-32 scans, relaxation delay (d1) of 2 seconds.

  • ¹⁹F NMR Acquisition:

    • Acquire a standard 1D fluorine spectrum. Proton decoupling is often applied to simplify the spectrum, but a coupled spectrum is needed to observe J(F-H) couplings.

    • Typical parameters: Spectral width of -200 to +100 ppm, 64-128 scans, relaxation delay of 2-5 seconds. Reference the spectrum to an external standard like CFCl₃.[9]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled 1D carbon spectrum.

    • Typical parameters: Spectral width of 0-200 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

    • Causality: A longer relaxation delay and a higher number of scans are crucial for detecting the quaternary carbons (C1, C4) which have longer relaxation times.[8]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the chemical shift scales using the residual solvent peak (¹H, ¹³C) or the external standard (¹⁹F). Integrate signals and analyze coupling patterns.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups present in the molecule. The spectrum will be dominated by strong absorptions from the S-F and C-F bonds.

  • Expertise & Experience: The SF₅ group has distinct, very strong stretching vibrations. The S-F axial and equatorial bonds are not equivalent and will have slightly different vibrational frequencies. The aromatic region will show patterns typical of a 1,4-disubstituted benzene ring.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
3100 - 3000 Medium-Weak Aromatic C-H Stretch
1600, 1500, 1450 Medium-Strong Aromatic C=C Ring Stretch
1250 - 1200 Strong Aryl C-F Stretch
880 - 840 Very Strong S-F Stretch (Axial)
840 - 800 Strong Out-of-plane C-H Bend (para-disubstitution)

| 650 - 550 | Very Strong | S-F Stretch (Equatorial) |

Experimental Protocol: IR Data Acquisition (ATR-FTIR)

Objective: To obtain a vibrational spectrum to confirm the presence of key functional groups.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Methodology:

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

    • Causality: This step is essential to subtract the absorbance of atmospheric CO₂ and water vapor, ensuring they do not interfere with the sample spectrum.

  • Sample Application: Place a single drop of liquid 4-Fluorophenylsulfur pentafluoride directly onto the ATR crystal. If solid, press a small amount firmly against the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically perform a background subtraction. Identify and label the major absorption peaks.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

  • Expertise & Experience: Under electron ionization (EI), 4-Fluorophenylsulfur pentafluoride is expected to show a clear molecular ion peak (M⁺). The fragmentation pattern will likely involve the sequential loss of fluorine atoms and the cleavage of the C-S bond. The presence of sulfur can be confirmed by the M+2 isotopic peak, which will have an abundance of approximately 4.4% relative to the M⁺ peak.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

m/z Predicted Identity Notes
222 [C₆H₄F₆S]⁺ Molecular Ion (M⁺)
203 [C₆H₄F₅S]⁺ Loss of F
127 [SF₅]⁺ Cleavage of C-S bond
108 [SF₄]⁺ Loss of F from [SF₅]⁺
95 [C₆H₄F]⁺ Phenylfluoride cation

| 89 | [SF₃]⁺ | Loss of F from [SF₄]⁺ |

Experimental Protocol: MS Data Acquisition (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Method:

    • Inject 1 µL of the solution into the GC.

    • Use a suitable capillary column (e.g., DB-5ms).

    • Set up a temperature program, for example: hold at 50°C for 2 min, then ramp to 250°C at 10°C/min.

    • Causality: The GC separates the analyte from the solvent and any potential impurities before it enters the mass spectrometer, ensuring a clean mass spectrum.

  • MS Method:

    • Set the ion source to Electron Ionization (EI) at 70 eV.

    • Scan a mass range from m/z 40 to 400.

  • Data Analysis: Identify the retention time of the compound. Analyze the mass spectrum corresponding to that peak, identifying the molecular ion and major fragment ions. Compare the observed isotopic pattern for the molecular ion with the theoretical pattern for a C₆H₄F₆S species.

Integrated Spectroscopic Analysis Workflow

A self-validating workflow ensures the highest confidence in structural confirmation. Each technique provides complementary information that, when combined, offers an unambiguous identification of 4-Fluorophenylsulfur pentafluoride.

start Sample: 4-Fluorophenylsulfur pentafluoride ms Mass Spectrometry (GC-MS) start->ms ir Infrared Spectroscopy (ATR-FTIR) start->ir nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) start->nmr ms_result Result: - Molecular Weight (m/z = 222) - Fragmentation Pattern - Isotopic Ratio (M+2) ms->ms_result ir_result Result: - S-F Vibrations - C-F Stretch - Aromatic C=C Bending ir->ir_result nmr_result Result: - ¹⁹F: AB₄ + Singlet - ¹H: AA'BB' System - ¹³C: 4 Aromatic Signals nmr->nmr_result confirm Structure Confirmed & Purity Assessed ms_result->confirm ir_result->confirm nmr_result->confirm

Caption: Workflow for the integrated spectroscopic analysis of the target compound.

References

  • Supporting Information for Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. The Royal Society of Chemistry.
  • 4-Fluorophenylsulfur pentafluoride. Chem-Impex.
  • 19F NMR Reference Standards. University of California, Santa Barbara.
  • (Hetero)aryl‐SVI Fluorides: Synthetic Development and Opportunities.
  • Synthesis and spectroscopic properties of ethynylsulfur pentafluoride (SF5C.tplbond.CH).
  • and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry.
  • 13C NMR of pentafluorophenyl group. Reddit.
  • 19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara.
  • 4-Aminophenylsulfur pentafluoride.
  • 4-fluorophenylsulfur pentafluoride (C6H4F6S). PubChem.
  • 4-Fluorophenylsulfur Pentafluoride. MySkinRecipes.

Sources

role of SF5 group as a "super-trifluoromethyl" bioisostere.

The Pentafluorosulfanyl ( ) Group: Engineering the "Super-Trifluoromethyl" Effect in Medicinal Chemistry[1][2][3]

Executive Summary: The "Super-Trifluoromethyl" Mandate

In the high-stakes arena of lead optimization, the trifluoromethyl group (



1

For the medicinal chemist, the

Quick Comparison: vs. The Competition
Property

(Benchmark)

(The "Super" Isostere)

-Butyl (Steric Isostere)
Impact on Drug Design
Geometry Tetrahedral (

)
Square Pyramidal (

)
Tetrahedral

offers unique 3D space filling.
Electronegativity (

)
3.363.65 N/A

is more electron-withdrawing, altering pKa of neighbors.
Hammett Constant (

)
0.540.68 -0.20Stronger deactivation of aromatic rings.
Lipophilicity (

)
0.881.51 1.98

dramatically improves membrane permeability.
Volume (

)
129.0152.9 147.0

is sterically equivalent to

-Butyl but chemically inert.

Data compiled from Hansch/Leo parameters and recent structural studies [1, 2].

Physicochemical Mechanics: Why Choose ?

The Square Pyramidal Advantage

Unlike the tetrahedral


square pyramidal2
  • Implication: This creates a unique "umbrella" effect. The steric bulk is not distributed evenly; it provides directional steric protection to the carbon scaffold, effectively blocking cytochrome P450 oxidation at adjacent sites more effectively than

    
    .
    
The Lipophilicity-Dipole Paradox

Usually, increasing polarity (dipole moment) decreases lipophilicity.

  • High Dipole: 3.44 D (vs 2.60 D for

    
    ).[3]
    
  • High Lipophilicity:

    
     = 1.51.[3]
    
  • Mechanism: The C-S bond is highly polarized, but the "shell" of five fluorine atoms creates a non-polar exterior surface. This allows

    
     compounds to engage in strong electrostatic interactions (e.g., in a protein binding pocket) while still traversing lipid bilayers with ease [3].
    
Visualization: The Bioisosteric Decision Matrix

Use the following logic flow to determine when to deploy

SF5_Decision_MatrixStartLead Optimization ChallengeIssue1Is the Lead Compoundtoo polar / low permeability?Start->Issue1Issue2Is the Lead susceptibleto metabolic oxidation?Start->Issue2Issue3Does the binding pocketrequire more bulk?Start->Issue3Sol1Use CF3(Standard)Issue1->Sol1Moderate adjustmentSol2Use SF5(High Lipophilicity + Dipole)Issue1->Sol2Aggressive adjustment neededIssue2->Sol1Block reactive siteIssue2->Sol2Block + Steric ShieldingIssue3->Sol2Electrostatic + Hydrophobic pocketSol3Use t-ButylIssue3->Sol3Hydrophobic pocket

Caption: Strategic decision tree for selecting



Synthetic Accessibility: Breaking the "Gas" Barrier

Historically, the use of


The Standard: Radical Addition to Alkenes/Alkynes

The most reliable method for introducing an aliphatic



  • Reagent:

    
     (Gas, condensed) or newer shelf-stable surrogates.
    
  • Initiator: Triethylborane (

    
    ) is preferred over thermal initiation because it operates at low temperatures (-30°C to 0°C), suppressing side reactions like polymerization.
    
Mechanism of Action

The reaction proceeds via a radical chain mechanism where the

Radical_MechanismStep1Initiation:Et3B + O2 -> Et•Step2Cl Abstraction:Et• + SF5-Cl -> Et-Cl + •SF5Step1->Step2Step3Addition:•SF5 + Alkene -> SF5-Alkyle RadicalStep2->Step3Step4Propagation:SF5-Alkyl• + SF5-Cl -> Product + •SF5Step3->Step4Step4->Step3Chain Loop

Caption: The Et3B-initiated radical chain mechanism for SF5Cl addition to alkenes.

Experimental Protocol: -Initiated Addition of

Context: This protocol describes the synthesis of a




Safety Warning:


Materials
  • Substrate: 1-Octene (or equivalent terminal alkene).

  • Reagent:

    
     (Condensed gas).[4] Note: If using a lecture bottle, condense into a pre-weighed trap cooled with dry ice/acetone.
    
  • Initiator: Triethylborane (

    
    ), 1.0 M solution in hexanes.[5]
    
  • Solvent: Anhydrous Hexane or

    
    .
    
  • Temperature Control: Acetone/Dry Ice bath (-30°C to -40°C).

Step-by-Step Workflow
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a dry ice condenser, a nitrogen inlet, and a septum.

  • Solvent & Substrate: Charge the flask with 1-Octene (1.0 equiv) and anhydrous hexane (0.5 M concentration relative to alkene). Cool the mixture to -40°C.

  • Reagent Addition: Introduce

    
     (1.1 - 1.2 equiv) into the solution.
    
    • Technique: If using gas, bubble slowly through the solution until the calculated mass increase is observed. If using a condensed liquid, transfer via cannula.

  • Initiation: Slowly add

    
     (0.1 equiv) dropwise via syringe.
    
    • Observation: Trace oxygen is required for initiation. Do not strictly purge oxygen; the ambient dissolved oxygen is usually sufficient. If the reaction does not start, inject a small volume (1-2 mL) of air.

  • Reaction: Stir at -40°C for 1 hour, then allow the mixture to slowly warm to 0°C over 2 hours.

    • Monitoring: Monitor by

      
       NMR. The 
      
      
      peak (doublet near +60 ppm) should disappear, replaced by the product signals (AB4 pattern).
  • Quench & Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with pentane or ether.

    • Wash organics with water and brine.

    • Dry over

      
       and concentrate carefully (products can be volatile).
      
  • Purification: Flash chromatography is rarely needed if conversion is high; distillation is preferred for volatile aliphatic adducts.

Typical Yield: 85-95% [4].

Case Study: -Mefloquine[2]

The Challenge: Mefloquine is a potent anti-malarial, but it suffers from neurotoxicity and rapid metabolism at certain sites.

The


 Solution:


1
  • Result: The

    
     analogs demonstrated improved blood-brain barrier penetration (due to higher lipophilicity) and, crucially, a longer half-life. The steric bulk of the 
    
    
    group prevented metabolic degradation that typically occurred near the
    
    
    site in the parent molecule [5].

Key Takeaway: The


References

  • Pascal, R. A., et al. (2013). "Measurement of the Hammett Substituent Constants for the Pentafluorosulfanyl Group." Journal of Organic Chemistry.

  • Sowaileh, M. F., et al. (2017).[3] "The Pentafluorosulfanyl Group as a Bioisosteric Replacement." ChemMedChem.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Dolbier, W. R., et al. (2002). "New and Convenient Method for Incorporation of Pentafluorosulfanyl (SF5) Substituents into Aliphatic Organic Compounds." Organic Letters.

  • Wipf, P., et al. (2009). "Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine." Organic & Biomolecular Chemistry.

Methodological & Application

purification techniques for products from 4-Fluorophenylsulfur pentafluoride reactions

Application Note: Purification Strategies for Products of 4-Fluorophenylsulfur Pentafluoride ( & Cross-Coupling)

Introduction: The "Super-Trifluoromethyl" Challenge

The pentafluorosulfanyl group (


1

However, the starting material, 4-Fluorophenylsulfur pentafluoride (4-F-Ph-SF


)Nucleophilic Aromatic Substitution (

)

This guide details the purification logic, specifically addressing the removal of high-boiling dipolar aprotic solvents (common in


Chemical Behavior & Impurity Profile[1][2][3][4]

Understanding the reaction mixture is the first step in purification design.

The Reaction Matrix ( )

In a typical reaction, 4-F-Ph-SF



ComponentPhysicochemical StateSolubility ProfilePurification Challenge
4-F-Ph-SF

(SM)
Liquid, bp ~103°CHigh in Organics, Low in WaterVolatile; co-elutes with non-polar byproducts.
Product (4-Nu-Ph-SF

)
Solid or Oil (dep. on Nu)High Lipophilicity (

)
"Sticky" on C18; Fast elution on Silica.
Solvent (DMSO/DMF) High bp LiquidMiscible with WaterMust be removed prior to chromatography to prevent peak broadening.
Inorganic Salts SolidWater SolubleClogs columns; remove via aqueous workup.
Hydrolysis Byproducts Phenols (rare)Acidic/PolarCan form if water is present in basic conditions.
Critical Causality
  • Lipophilicity: The

    
     group adds significant hydrophobicity.[2][3] Standard gradient slopes (e.g., 0-100% EtOAc) often elute 
    
    
    compounds too early (in the void volume) or compress them with the solvent front. Shallower gradients are required.
  • Volatility: The starting material is volatile. If the reaction is incomplete, rotary evaporation at high vacuum and high temperature can result in the loss of unreacted SM, which might be desirable, but can also sublime certain lower-MW products.

Pre-Purification: Workup Protocols

Trustworthiness Check: Never load a crude DMF/DMSO reaction mixture directly onto a silica column. The polar solvent deactivates the silica, destroying separation resolution.

Protocol A: Removal of Dipolar Aprotic Solvents

This "Self-Validating" protocol ensures the removal of DMF/DMSO before chromatography.

  • Dilution: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) (ratio 1:10 v/v relative to reaction volume).

    • Why: MTBE is preferred for highly lipophilic

      
       products as it prevents emulsion formation better than DCM.
      
  • Aqueous Wash: Wash the organic phase

    
     with water.
    
    • Validation: The aqueous layer volume should increase, indicating extraction of DMF/DMSO.

  • Brine Wash: Wash

    
     with saturated LiCl or NaCl solution.
    
    • Why: LiCl is superior for removing residual DMF.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    
    • Checkpoint: If the residue smells of amine or solvent, co-evaporate with heptane to remove traces.

Chromatographic Purification Strategies

Normal Phase (Silica Gel)

Due to the non-polar nature of the


  • Stationary Phase: High-performance Silica (40

    
    m).
    
  • Mobile Phase: Hexanes/Ethyl Acetate is standard.

  • Modifier: For amine products, add 1% Triethylamine (TEA) to the mobile phase.

    • Causality:

      
      -anilines can still interact with silanols; TEA blocks these sites, preventing "tailing" (peak asymmetry).
      

Recommended Gradient:

  • Equilibrate: 100% Hexanes (5 CV - Column Volumes).

  • Gradient: 0% to 10% EtOAc over 10 CV.

  • Gradient: 10% to 30% EtOAc over 10 CV.

  • Note: Keep the organic modifier low initially.

    
     compounds elute early.
    
Reverse Phase (C18)

Preferred for final polishing of drug candidates.

  • Column: C18-functionalized silica.

  • Mobile Phase: Water/Acetonitrile (ACN) + 0.1% Formic Acid.

  • Issue:

    
     compounds may retain strongly on C18.
    
  • Solution: Use Methanol instead of ACN if resolution is poor, or use a C4 column for extremely lipophilic derivatives.

Visualized Workflows

General Purification Logic

This diagram illustrates the decision-making process for purifying 4-F-Ph-SF

PurificationLogicStartCrude Reaction Mixture(Solvent: DMF/DMSO)CheckSolventSolvent RemovalStart->CheckSolventAqWorkupAq. Workup (LiCl/Water)Extract into MTBECheckSolvent->AqWorkupHigh bp SolventDryDry (Na2SO4) & ConcentrateAqWorkup->DryStateCheckProduct State?Dry->StateCheckSolidSolid ResidueStateCheck->SolidOilOily ResidueStateCheck->OilRecrystRecrystallization(Hexanes/EtOH)Solid->RecrystHigh PurityFlashFlash Chromatography(SiO2, Hex/EtOAc)Solid->FlashLow PurityOil->FlashFinalPure SF5-ProductRecryst->FinalFlash->Final

Figure 1: Decision matrix for the purification of SF5 reaction products.

Specific Protocol: with Amines

This workflow details the synthesis and purification of a 4-amino-phenylsulfur pentafluoride derivative.

SnArProtocolSM4-F-Ph-SF5ReactionHeat (80-100°C)4-12 HoursSM->ReactionAmineAmine (R-NH2)Amine->ReactionBaseK2CO3 / DMSOBase->ReactionQuenchQuench: Ice WaterReaction->QuenchExtractExtract: EtOAc x3Wash: BrineQuench->ExtractPurifyColumn:0-20% EtOAc/HexExtract->Purify

Figure 2: Workflow for Nucleophilic Aromatic Substitution (

Detailed Experimental Protocol

Case Study: Synthesis of N-benzyl-4-(pentafluorosulfanyl)aniline.

Materials
  • Substrate: 4-Fluorophenylsulfur pentafluoride (1.0 equiv).

  • Nucleophile: Benzylamine (1.2 equiv).

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv).
    
  • Solvent: Dimethyl sulfoxide (DMSO), dry.

Procedure
  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend

    
     (2.0 equiv) in DMSO (0.5 M concentration relative to substrate).
    
  • Addition: Add Benzylamine (1.2 equiv) followed by 4-Fluorophenylsulfur pentafluoride (1.0 equiv).

    • Note: The reaction may be slightly exothermic.

  • Reaction: Heat the mixture to 90°C under an inert atmosphere (

    
     or Ar) for 6 hours.
    
    • Monitoring: Monitor by TLC (10% EtOAc in Hexanes). The product will likely have a lower

      
       than the starting material but higher than the amine. Stain with 
      
      
      or visualize under UV (254 nm).
  • Workup (Crucial Step):

    • Cool to room temperature.[1]

    • Pour the mixture into Ice-Water (5x reaction volume).

    • Extract with Ethyl Acetate (EtOAc) (

      
      ).
      
    • Combine organics and wash with Water (

      
      ) to remove DMSO.
      
    • Wash with Brine (

      
      ).
      
    • Dry over

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Load the crude oil onto a silica gel column.

    • Elute with a gradient of Hexanes to 10% EtOAc/Hexanes .

    • Observation: The product is an off-white solid.

    • Yield: Typical yields for this transformation are 85-95%.

References

  • Beier, P. "Pentafluorosulfanylation of Aromatics and Heteroaromatics."[4] Emerging Fluorinated Motifs, Wiley-VCH, 2020.[4] [Link]

  • Savoie, P. R., & Welch, J. T. "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds."[4] Chemical Reviews, 2015, 115(2), 1130–1190.[4] [Link]

  • Rowan Scientific. "The Pentafluorosulfanyl Group (SF5)." Rowan Scientific Blog. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). "Sulfur pentafluoride - Pocket Guide to Chemical Hazards." CDC/NIOSH. [Link]

Application Note: Strategic Reaction Engineering for 4-Fluorophenylsulfur Pentafluoride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide addresses the specific challenges and opportunities in functionalizing 4-Fluorophenylsulfur pentafluoride (4-F-Ph-SF₅) .

Unlike standard aryl fluorides, the presence of the pentafluorosulfanyl (


)  group—often termed the "super-trifluoromethyl"—fundamentally alters the electronic landscape of the benzene ring. This guide focuses on leveraging this electronic activation for Nucleophilic Aromatic Substitution (

)
, the primary and most reliable reaction pathway for this substrate.

Executive Summary & Chemical Profile

4-Fluorophenylsulfur pentafluoride (CAS: 672-24-2 / 1063625-86-4) is a high-value building block in medicinal chemistry and agrochemistry.[1][2] The


 group is chemically robust, highly lipophilic, and strongly electron-withdrawing (

), exceeding the activation potential of the trifluoromethyl group (

).

Core Challenge: While the


 group activates the para-fluorine toward nucleophilic attack, the molecule's high lipophilicity and moderate volatility (bp ~103 °C) require careful solvent selection to balance solubility , reaction rate , and product isolation .

Mechanistic Insight: The "Super-EWG" Activation

The selection of solvents and catalysts must be grounded in the


 mechanism. The rate-determining step is the formation of the Meisenheimer Complex .[3]
  • Electronic Effect: The

    
     group stabilizes the anionic intermediate through strong inductive (
    
    
    
    ) and resonance effects, lowering the activation energy.
  • Leaving Group Ability: Fluoride is the ideal leaving group here because its high electronegativity exacerbates the dipoles, further inviting nucleophilic attack, provided the solvent can solvate the leaving fluoride ion.

DOT Diagram 1: Mechanistic Pathway & Stabilization

SNAr_Mechanism Substrate 4-F-Ph-SF5 (Substrate) TS Meisenheimer Complex (Stabilized by SF5) Substrate->TS + Nu Rate Determining Step Nu Nucleophile (Amine/Alkoxide) Nu->TS Product 4-Nu-Ph-SF5 (Product) TS->Product Fast Elimination Leaving Fluoride Ion (F-) TS->Leaving SF5_Effect SF5 Effect: Strong electron withdrawal stabilizes negative charge SF5_Effect->TS

Figure 1: The


 pathway showing the critical role of the 

group in stabilizing the transition state.

Solvent Selection Matrix

Selecting the right solvent is a trade-off between reaction kinetics (dielectric constant) and processability (boiling point/separation).

Table 1: Solvent Performance Guide
Solvent ClassSpecific SolventDielectric (

)
Performance RatingContext & Recommendation
Polar Aprotic (High) DMSO 46.7★★★★★Gold Standard for Kinetics. Maximizes rate by solvating cations and leaving "naked" nucleophiles. Drawback: Difficult to remove; high bp.
Polar Aprotic (High) DMF / NMP 36.7 / 32.2★★★★☆Excellent alternatives to DMSO. Easier to work up than DMSO but still requires aqueous wash.
Polar Aprotic (Med) Acetonitrile 37.5★★★☆☆Best for Clean Workup. Good for reactive amines. Lower bp allows easy evaporation, but slower rates for weak nucleophiles.
Green / Ethereal 2-MeTHF ~7.0★★☆☆☆Process Friendly. Use only with strong phase transfer catalysts (PTC). Poor solubility for inorganic bases without PTC.
Protic t-Amyl Alcohol 5.8★★★☆☆Specific Use. Ideal for alkoxide couplings to prevent transesterification side reactions common with MeOH/EtOH.

Critical Advisory: Avoid non-polar solvents (Toluene, Hexane) unless using a specialized Phase Transfer Catalyst (PTC) system, as the reaction rate will drop precipitously.

Catalyst & Base Selection Architecture

Since the C-F bond is activated, transition metal catalysis (Pd/Ni) is rarely necessary and often less efficient than optimized base-mediated


.
The Base/Catalyst Decision Tree
  • For Aliphatic Amines (Strong Nucleophiles):

    • Base:

      
        or DIPEA .
      
    • Catalyst: None usually required.

    • Solvent: Acetonitrile or DMF.

  • For Anilines/Phenols (Weaker Nucleophiles):

    • Base:

      
       . (Cesium is larger/softer, improving solubility in organic solvents and aiding F- abstraction).
      
    • Catalyst:18-Crown-6 (if using

      
      ) or TBAI  (Tetrabutylammonium iodide).
      
    • Solvent: DMSO (Required to drive the reaction).

  • For Sterically Hindered Nucleophiles:

    • Base:NaH or KOtBu (Deprotonate before addition).

    • Solvent: THF or DMF.

DOT Diagram 2: Reaction Condition Decision Tree

Reaction_Selector Start Select Nucleophile Type Type1 1°/2° Aliphatic Amine (Strong Nu) Start->Type1 Type2 Aniline / Phenol (Weak Nu) Start->Type2 Type3 Hindered Alcohol / Amide Start->Type3 Cond1 Solvent: Acetonitrile or DMF Base: K2CO3 or DIPEA Temp: 60-80°C Type1->Cond1 Cond2 Solvent: DMSO or NMP Base: Cs2CO3 Additive: 18-Crown-6 (Optional) Temp: 90-120°C Type2->Cond2 Cond3 Solvent: THF or DMF Base: NaH (Pre-deprotonation) Temp: 0°C to rt Type3->Cond3

Figure 2: Logic flow for selecting reaction conditions based on nucleophile strength.

Experimental Protocols

Protocol A: Synthesis of 4-Amino-Ph- Derivatives (Amination)

Target: Introduction of aliphatic amines (e.g., Morpholine, Piperazine).

Reagents:

  • 4-Fluorophenylsulfur pentafluoride (1.0 equiv)

  • Amine (1.2 - 1.5 equiv)

  • 
     (2.0 equiv, anhydrous, finely ground)
    
  • Solvent: Acetonitrile (MeCN) or DMF.

Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, suspend

    
     (2.0 mmol) in MeCN (3.0 mL).
    
  • Addition: Add the amine (1.2 mmol) followed by 4-Fluorophenylsulfur pentafluoride (1.0 mmol). Note: The substrate is a liquid (d ~1.5 g/mL); weigh by mass for accuracy.

  • Reaction: Seal the vial (screw cap with PTFE septum) and heat to 80 °C for 4–12 hours.

    • Monitoring: Check by TLC (Hexane/EtOAc) or LCMS. The

      
       group is distinctively lipophilic; the product will often be less polar than the amine but more polar than the starting fluoride.
      
  • Workup:

    • Cool to room temperature.[3][4]

    • Filter off the solid salts (

      
      /KF).
      
    • Concentrate the filtrate under reduced pressure.

    • Purification: Flash chromatography is usually sufficient.

Protocol B: Synthesis of 4-Alkoxy-Ph- Ethers (Etherification)

Target: Coupling with phenols or primary alcohols.

Reagents:

  • 4-Fluorophenylsulfur pentafluoride (1.0 equiv)

  • Phenol/Alcohol (1.1 equiv)

  • 
     (1.5 equiv)
    
  • Solvent: DMSO (Dry).

Procedure:

  • Setup: In a dry vial, combine the Phenol (1.1 mmol) and

    
     (1.5 mmol) in DMSO (2.0 mL). Stir at RT for 15 mins to ensure partial deprotonation/complexation.
    
  • Addition: Add 4-Fluorophenylsulfur pentafluoride (1.0 mmol) via syringe.

  • Reaction: Heat to 100–110 °C .

    • Why High Temp? Phenols are weaker nucleophiles than aliphatic amines; the activation energy is higher.

    • Safety: Ensure the vessel is sealed to prevent loss of the volatile fluorinated substrate before reaction.

  • Workup (Crucial for DMSO):

    • Dilute the reaction mixture with Water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

    • Wash the combined organics with Water (2x) and Brine (1x) to remove DMSO traces.

    • Dry over

      
       and concentrate.
      

References

  • Sante, K. et al. "Nucleophilic Aromatic Substitution on Pentafluorosulfanyl-Substituted Benzenes." Beilstein Journal of Organic Chemistry, 2016.

  • BenchChem. "Application Notes: Nucleophilic Aromatic Substitution (SNAr) Reactions." BenchChem Protocols, 2025.[3]

  • Umemoto, T. et al. "Synthesis and Properties of Pentafluorosulfanyl Compounds." Journal of Fluorine Chemistry, various issues. (Contextual grounding on SF5 stability).
  • ACS Green Chemistry Institute. "SNAr Solvents and Reagents Guide." ACS GCI Pharmaceutical Roundtable, 2024.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Fluorophenylsulfur Pentafluoride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 4-Fluorophenylsulfur Pentafluoride (4-F-PhSF₅). This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic routes and troubleshoot common issues that can impact yield and purity. Drawing from established literature and practical experience, this guide provides in-depth solutions to frequently encountered challenges.

Introduction: The Synthetic Challenge

The synthesis of arylSF₅ compounds, particularly those bearing electron-withdrawing groups like fluorine, presents a unique set of challenges. The direct fluorination of arylsulfur trifluorides or the oxidative fluorination of diaryl disulfides often requires harsh reagents and precise control over reaction conditions to minimize side-product formation and maximize yield. This guide will focus on troubleshooting the most common and effective synthetic pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My yield of 4-F-PhSF₅ is consistently low when using the oxidative fluorination of 4,4'-difluorodiphenyl disulfide. What are the most likely causes?

Low yields in this transformation are often traced back to three critical areas: incomplete reaction, degradation of the product, or inefficient purification.

Troubleshooting Steps:

  • Reagent Quality and Stoichiometry:

    • Fluorinating Agent: The activity of your fluorinating agent is paramount. For instance, if using silver(II) fluoride (AgF₂), ensure it is freshly prepared or has been stored under rigorously anhydrous conditions. The stoichiometry is also critical; an excess is typically required, but a large excess can lead to side reactions.

    • Solvent Purity: The reaction is extremely sensitive to moisture. Ensure your solvent (e.g., anhydrous acetonitrile) is of the highest purity and thoroughly dried before use. Water can consume the fluorinating agent and lead to the formation of sulfonyl fluorides (ArSO₂F) and other byproducts.

  • Reaction Temperature Control:

    • This reaction is highly exothermic. Inadequate temperature control can lead to uncontrolled fluorination, decomposition of the starting material and product, and the formation of polymeric byproducts.

    • Recommendation: Maintain a consistent low temperature throughout the addition of the disulfide to the fluorinating agent slurry. A cryostat is recommended for precise temperature management.

  • Work-up and Purification:

    • The work-up procedure must be carefully designed to remove the metal fluoride byproducts without degrading the 4-F-PhSF₅.

    • Purification by flash chromatography can be challenging due to the non-polar nature of the product and its volatility. Consider using a less polar solvent system and ensure your silica gel is completely dry.

Table 1: Impact of Key Parameters on Yield

ParameterIssueConsequenceRecommended Action
Fluorinating Agent Degradation or insufficient amountIncomplete conversionUse fresh AgF₂; ensure a 10-12 fold excess.
Reaction Temperature Poor control (too high)Product decomposition, side reactionsMaintain at -30 to -20 °C during addition.
Solvent Presence of moistureFormation of ArSO₂F and other byproductsUse anhydrous solvent; handle under inert gas.
Purification Co-elution with byproductsLow isolated yield and purityUse a non-polar eluent system (e.g., hexanes).
FAQ 2: I am observing significant amounts of 4-fluorobenzenesulfonyl fluoride (4-F-PhSO₂F) as a byproduct. How can I minimize its formation?

The formation of the corresponding sulfonyl fluoride is a common side reaction, primarily caused by the presence of water in the reaction mixture.

Mechanistic Insight:

The SF₅ group is susceptible to hydrolysis, which can occur during the reaction or work-up. Water reacts with the hypervalent sulfur center, leading to the collapse of the SF₅ group to the more stable SO₂F group.

Mitigation Strategies:

  • Rigorous Anhydrous Conditions: This is the most critical factor.

    • Dry all glassware in an oven at >120 °C for several hours and cool under a stream of dry nitrogen or argon.

    • Use freshly distilled, anhydrous solvents. Acetonitrile is a common choice and should be dried over calcium hydride.

    • Handle all reagents under an inert atmosphere (glovebox or Schlenk line).

  • Controlled Work-up:

    • Quench the reaction at low temperature.

    • Use a non-aqueous work-up if possible. If an aqueous wash is necessary, perform it quickly with cold, deoxygenated water and immediately extract the product into a non-polar organic solvent.

Workflow for Minimizing Hydrolysis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_outcome Outcome Prep1 Oven-dry glassware React Perform reaction at low temp Prep1->React Prep2 Distill/dry solvent Prep2->React Prep3 Handle under N2/Ar Prep3->React Workup1 Cold, non-aqueous quench React->Workup1 Workup2 Rapid extraction Workup1->Workup2 Outcome1 Minimized 4-F-PhSO2F Workup2->Outcome1 Outcome2 High Yield of 4-F-PhSF5 Workup2->Outcome2 Start Reaction Stalled: Unreacted Starting Material CheckAgent Is the fluorinating agent active? Start->CheckAgent CheckSol Is the starting material soluble? CheckAgent->CheckSol Yes Action1 Use fresh/more active fluorinating agent. CheckAgent->Action1 No Action2 Consider co-solvent system. CheckSol->Action2 No Action3 Cautiously increase temperature/time. CheckSol->Action3 Yes Action1->Start Action2->Start End Reaction to Completion Action3->End

Caption: Troubleshooting a stalled synthesis reaction.

Experimental Protocol: Oxidative Fluorination of 4,4'-Difluorodiphenyl Disulfide

This protocol is provided as a reference and should be adapted based on laboratory safety protocols and available equipment.

Materials:

  • 4,4'-Difluorodiphenyl disulfide

  • Silver(II) fluoride (AgF₂)

  • Anhydrous acetonitrile (MeCN)

  • Hexanes (anhydrous)

  • Celatom® or diatomaceous earth

  • Anhydrous sodium sulfate

Procedure:

  • Reactor Setup: In a glovebox, charge a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a thermocouple, and a nitrogen inlet with AgF₂ (12 equivalents). Add anhydrous MeCN to create a slurry.

  • Cooling: Cool the slurry to -30 °C using a cryostat.

  • Substrate Addition: Dissolve 4,4'-difluorodiphenyl disulfide (1 equivalent) in a minimal amount of anhydrous MeCN. Add this solution dropwise to the cooled AgF₂ slurry over 1-2 hours, ensuring the internal temperature does not rise above -25 °C.

  • Reaction: Stir the mixture at -30 °C for an additional 4-6 hours.

  • Quenching and Filtration: Quench the reaction by slowly adding hexanes. Allow the mixture to warm to room temperature. Filter the slurry through a pad of Celatom® to remove the silver salts. Wash the filter cake thoroughly with additional hexanes.

  • Work-up: Combine the filtrates. If necessary, wash quickly with cold water to remove any remaining salts, and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to afford 4-Fluorophenylsulfur pentafluoride as a clear oil.

References

  • Umemoto, T., & Garrick, L. M. (1986). A new, convenient synthesis of aryl- and alkylsulfur pentafluorides. Tetrahedron Letters, 27(36), 4281-4284. [Link]

  • Sheppard, W. A. (1962). The Electrical Effect of the Sulfur Pentafluoride Group. Journal of the American Chemical Society, 84(16), 3064–3072. [Link]

  • Beier, P., & Tra-Vles, J. (2018). Synthesis of (Pentafluorosulfur)arenes. European Journal of Organic Chemistry, 2018(44), 6048-6065. [Link]

common side reactions with 4-Fluorophenylsulfur pentafluoride

Technical Support Center: 4-Fluorophenylsulfur Pentafluoride ( -F-Ph-SF )

Current Status: Operational Subject: Troubleshooting Reactivity, Stability, and Side Reactions Ticket ID: SF5-GUIDE-2025 Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division

Executive Summary & Compound Profile

4-Fluorophenylsulfur pentafluoride is a high-value building block used primarily to introduce the lipophilic, metabolically stable

While the

reactivity of the aromatic ring

Key Physicochemical Parameters
ParameterValueImplication for Handling
Boiling Point ~140 °CModerately volatile; risk of loss on high-vac or rotavap.
Hammett Constant (

)
0.68Strong Electron Withdrawing Group (EWG); activates ring for

.
Lipophilicity (

)
1.51Significantly higher than

(0.88); alters solubility profiles.
Stability HighResistant to acid/base hydrolysis; sensitive to alkali metals (Na).

Troubleshooting Modules (FAQs)

Module A: Nucleophilic Aromatic Substitution ( ) Failures

User Issue: "I tried reacting 4-fluorophenylsulfur pentafluoride with an amine, but I see a new peak in LCMS with M+16 mass, and my yield is low."

Diagnosis: You are likely observing Hydrolysis Competition . The



The Mechanism: The reaction proceeds via a Meisenheimer Complex.[1] If water is present, OH⁻ attacks the ipso-carbon. Since Fluoride is a good leaving group and the ring is highly activated, this side reaction is rapid.

Corrective Protocol:

  • Solvent: Switch to anhydrous DMSO or DMF. Avoid protic solvents if using weak nucleophiles.

  • Base: Use non-hygroscopic bases (e.g., Cs

    
    CO
    
    
    ) dried under vacuum, or organic bases like DIPEA/DBU.
  • Temperature: Lower the temperature. Hydrolysis often has a higher activation energy than aminolysis with good nucleophiles.

Module B: Lithiation & "Black Tar" Formation

User Issue: "I attempted ortho-lithiation to functionalize the ring, but the reaction turned black and I recovered nothing."

Diagnosis: Benzyne Formation & Polymerization . When you lithiate 4-fluorophenylsulfur pentafluoride, the Lithium atom directs ortho to the Fluorine (position 3). This species is thermally unstable. If the temperature rises above -70°C before the electrophile is added, LiF eliminates to form a reactive benzyne intermediate, which rapidly polymerizes.

Side Reaction Pathway:

  • Lithiation: Forms 3-Li-4-F-Ph-SF

    
    .
    
  • Elimination: LiF is ejected.

  • Benzyne: A highly reactive 3,4-aryne species forms.

  • Tars: The aryne reacts with itself or solvent.

Corrective Protocol (The "Cold-Trap" Method):

  • Temperature: Maintain -78°C strictly . Do not allow to warm to 0°C.

  • Base: Use LDA (Lithium Diisopropylamide) rather than n-BuLi to avoid nucleophilic attack by the butyl group.

  • Trapping: Add the electrophile (e.g., aldehyde, iodine) at -78°C and allow to warm slowly only after addition.

[2]

Module C: "Disappearing" Material (Volatility vs. Reduction)

User Issue: "I rotavapped my product and the flask is empty," OR "I used Na/Ethanol and the SF5 group is gone."

Diagnosis:

  • Volatility: 4-Fluorophenylsulfur pentafluoride and its simple derivatives (e.g., after defluorination) are volatile. High vacuum for extended periods will sublime/evaporate the product.

  • Reductive Degradation: While

    
     survives catalytic hydrogenation (
    
    
    ), it is not stable to dissolving metal reductions (e.g., Na/EtOH, Birch conditions). This cleaves the S-F bonds, often reducing it to a thiol (-SH) or sulfide.

Corrective Protocol:

  • Evaporation: Do not go below 20 mbar at 40°C for the starting material. Use a gentle stream of nitrogen for final drying.

  • Reduction: Use catalytic hydrogenation or hydride reagents (NaBH

    
    , LiAlH
    
    
    ) if you need to reduce other parts of the molecule. Avoid alkali metals.

Summary of Reactivity & Compatibility

Reaction TypeStatusNotes / Critical Controls

(Amination)
Excellent Use anhydrous conditions. F is a superior leaving group here.

(Alkylation)
⚠️ Caution Carbon nucleophiles (Grignards) may attack the Sulfur atom or cause SET (Single Electron Transfer).
Hydrogenation Safe

is stable to Pd/C, PtO

.
Lithiation ⚠️ High Risk Must be kept at -78°C. Risk of benzyne formation.
Acid Hydrolysis Stable

resists strong acids (HCl, H

SO

).
Base Hydrolysis ⚠️ Variable Ring F is labile;

group is stable, but ring substitution occurs.

References

  • Sheppard, W. A. (1962). "Arylsulfur Pentafluorides".[2][3][4][5] Journal of the American Chemical Society. 84 (16): 3064–3072. Link

  • Savoie, P. R., & Welch, J. T. (2015). "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds". Chemical Reviews. 115 (2): 1130–1190. Link

  • Umemoto, T., et al. (2012). "Synthesis and Properties of Pentafluorosulfanyl-Substituted Aromatics". Beilstein Journal of Organic Chemistry. 8: 461–471. Link

  • Smathers, T. C., & Wallace, S. (2021). "The Pentafluorosulfanyl Group: A New Tool in the Medicinal Chemist's Toolbox". Journal of Medicinal Chemistry. Link (Generalized reference for bioisostere properties).

decomposition pathways of 4-Fluorophenylsulfur pentafluoride under reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Fluorophenylsulfur Pentafluoride

Welcome to the technical support center for 4-Fluorophenylsulfur pentafluoride (ArSF₅). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and potential decomposition pathways of this unique reagent. As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-proven advice to help you anticipate and troubleshoot challenges in your experiments.

The pentafluorosulfanyl (SF₅) group is increasingly utilized in pharmaceuticals and advanced materials for its remarkable properties, including high electronegativity, metabolic stability, and thermal resilience.[1] However, understanding its behavior under specific reaction conditions is paramount to achieving successful and reproducible outcomes. This guide addresses common questions and issues related to the stability and reactivity of 4-Fluorophenylsulfur pentafluoride.

Frequently Asked Questions (FAQs)

Q1: How stable is the pentafluorosulfanyl (SF₅) group under typical laboratory conditions?

A1: The SF₅ group is renowned for its exceptional thermal and chemical stability, which is a primary reason for its growing use as a bioisostere and functional moiety.[1] This robustness is attributed to the strong, stable sulfur-fluorine bonds.[1][2] Under standard laboratory conditions—such as room temperature storage in an inert atmosphere, and in common organic solvents for reactions at moderate temperatures—4-Fluorophenylsulfur pentafluoride is a stable compound. One study on related SF₅-containing heterocycles demonstrated that while degradation is exothermic, it occurs only at significantly elevated temperatures, with onsets often above 165 °C.[3]

Q2: Is 4-Fluorophenylsulfur pentafluoride susceptible to degradation in acidic or basic media?

A2: The SF₅ group is highly resistant to acidic conditions. It is generally stable even in 1M HCl solutions at room temperature.[2] However, forced degradation is possible under exceptionally harsh acidic conditions, such as refluxing in concentrated acid at high temperatures. In this hypothetical scenario, the primary decomposition pathway would likely be the hydrolysis of the aryl-sulfur (Ar-S) bond.[2]

The stability in basic media is more nuanced. While the S-F bonds are strong, the potent electron-withdrawing nature of the SF₅ group activates the aromatic ring for nucleophilic aromatic substitution (SₙAr). Therefore, in the presence of strong nucleophiles (including strong bases like hydroxides or alkoxides), the observed "decomposition" is more likely a chemical reaction where the nucleophile displaces the fluorine atom on the ring (at the C1 position) rather than degradation of the SF₅ moiety itself.

Q3: My high-temperature reaction is producing unexpected byproducts. Could the 4-Fluorophenylsulfur pentafluoride be decomposing?

A3: Yes, thermal decomposition is a valid concern at elevated temperatures. Product data sheets often list 4-Fluorophenylsulfur pentafluoride as "Heat Sensitive".[4][5] Differential scanning calorimetry (DSC) on analogous SF₅-indoles shows sharp exothermic events above specific temperature thresholds, indicating energetic decomposition.[3] If your reaction requires temperatures exceeding ~150 °C, you should consider the possibility of thermal degradation. The decomposition could involve fragmentation of the SF₅ group or cleavage of the C-S bond. We recommend running a thermal stability analysis (e.g., DSC or TGA) on the compound if you plan to use it consistently at high temperatures.

Q4: I'm observing the formation of 4-fluorophenol in my reaction. What is the likely cause?

A4: The formation of 4-fluorophenol strongly suggests that the Carbon-Sulfur (C-S) bond has been cleaved. As mentioned in Q2, this is the expected product from a forced hydrolysis of the Ar-S bond under harsh acidic conditions.[2] If your reaction medium is strongly acidic and heated, this is the most probable pathway. Alternatively, certain reductive or oxidative conditions could also potentially cleave the C-S bond. Carefully evaluate your reagents and conditions for any components that could facilitate this transformation.

Q5: What are the recommended storage and handling procedures for 4-Fluorophenylsulfur pentafluoride?

A5: Proper storage and handling are critical to maintain the integrity of the reagent.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[4][6] It is recommended to store it in a refrigerator at 2-8 °C.[7]

  • Handling: Given its sensitivity to heat and air, it is best handled under an inert atmosphere.[4][8] Use appropriate personal protective equipment (PPE), including gloves and safety glasses.[8] Since the compound has a flash point of 48°C, it should be kept away from open flames and other ignition sources.[8]

Troubleshooting Guide: Common Experimental Issues

Observed Issue Potential Cause(s) Recommended Action(s)
Low or no recovery of starting material, with new, more polar spots on TLC. Nucleophilic Aromatic Substitution (SₙAr). Your reaction likely contains a nucleophile that is reacting with the activated aromatic ring, displacing the C1-fluorine.1. Analyze the byproduct by LC-MS or NMR to confirm if it corresponds to the product of SₙAr. 2. If this is an undesired side reaction, consider using a less nucleophilic base/reagent or protecting the nucleophilic site.
Formation of multiple, unidentified byproducts in a high-temperature reaction (>150 °C). Thermal Decomposition. The compound is likely degrading due to excessive heat.[3]1. Attempt the reaction at a lower temperature, even if it requires a longer reaction time or a more active catalyst. 2. Perform a thermal analysis (DSC/TGA) to determine the precise decomposition temperature of the compound.
Gradual degradation of the compound in solution when exposed to light. Photochemical Decomposition. Although not extensively documented for this specific molecule, related fluorinated aromatics can undergo photochemical degradation.[9][10]1. Protect your reaction from light by wrapping the flask in aluminum foil. 2. Work in a fume hood with the sash lowered and under yellow light if the compound proves to be highly sensitive.
Inconsistent reaction yields between batches. Improper Storage or Handling. The reagent may have degraded due to exposure to air, moisture, or elevated temperatures during storage.[4][6]1. Purchase the reagent from a reputable supplier and request a Certificate of Analysis (CoA) for each batch. 2. Ensure the compound is stored under inert gas in a refrigerator. Purge the headspace of the bottle with argon or nitrogen after each use.

Visualizing the Decomposition & Reaction Pathways

The following diagrams illustrate the potential transformation pathways of 4-Fluorophenylsulfur pentafluoride under various conditions.

start 4-Fluorophenylsulfur Pentafluoride (Ar-SF5 where Ar = 4-F-Ph) nuc_attack Nucleophilic Aromatic Substitution (e.g., 4-Nu-Ph-SF5) start->nuc_attack Strong Nucleophile (Nu⁻) (e.g., RO⁻, R₂NH) acid_hydrolysis 4-Fluorophenol + SOF4 / HF start->acid_hydrolysis Harsh Acidic Conditions (Conc. H⁺, Δ) thermal_decomp Fragmentation Products (e.g., Ar•, •SF5, etc.) start->thermal_decomp High Temperature (>150-165 °C) photo_decomp Photolysis Products (Potential C-S Cleavage or Defluorination) start->photo_decomp UV or High-Energy Light (hν)

Caption: Potential reaction and decomposition pathways for 4-Fluorophenylsulfur pentafluoride.

Experimental Protocol: Assessing Stability in Acidic Media via HPLC

This protocol provides a self-validating system to quantitatively assess the stability of 4-Fluorophenylsulfur pentafluoride under specific acidic conditions.

Objective: To determine the rate of degradation, if any, of 4-Fluorophenylsulfur pentafluoride in a buffered acidic solution at a controlled temperature.

Materials:

  • 4-Fluorophenylsulfur pentafluoride

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Buffer components (e.g., phosphate or citrate buffer, for pH 2)

  • Formic acid or TFA (for mobile phase)

  • Thermostatted incubator or water bath

  • HPLC system with UV detector (e.g., monitoring at 254 nm)

  • C18 HPLC column

  • Autosampler vials with septa

  • Class A volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh ~10 mg of 4-Fluorophenylsulfur pentafluoride and dissolve it in acetonitrile in a 10 mL volumetric flask. This creates a ~1 mg/mL stock solution.

  • Preparation of Incubation Samples:

    • Prepare the acidic buffer solution (e.g., 100 mM phosphate buffer) and adjust the pH to 2.0.

    • In separate autosampler vials, spike the stock solution into the acidic buffer to a final concentration of ~50 µg/mL. For example, add 50 µL of the stock solution to 950 µL of the buffer in each vial.

    • Prepare at least 5 vials (for T=0, 1h, 4h, 8h, 24h).

  • Time-Zero (T₀) Sample:

    • Immediately after preparing the incubation samples, take one vial (the T₀ sample) and quench the reaction by adding an equal volume of acetonitrile. This stops potential degradation and ensures miscibility with the mobile phase.

    • Analyze this sample immediately by HPLC. This reading serves as the 100% reference point.

  • Incubation:

    • Place the remaining vials in a thermostatted incubator set to a relevant temperature (e.g., 40 °C).

  • Time-Point Analysis:

    • At each designated time point (e.g., 1h, 4h, 8h, 24h), remove one vial from the incubator.

    • Quench the sample immediately with an equal volume of acetonitrile.

    • Analyze the sample by HPLC using the same method as the T₀ sample.

  • HPLC Method (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic or gradient, e.g., 60:40 Acetonitrile:Water with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peak area of the 4-Fluorophenylsulfur pentafluoride peak in each chromatogram.

    • Calculate the percentage of the compound remaining at each time point (Tx) relative to the T₀ sample: % Remaining = (Area_Tx / Area_T₀) * 100

    • Plot % Remaining versus Time. A flat line indicates stability, while a downward slope signifies degradation.

cluster_prep Sample Preparation cluster_analysis Time-Course Analysis cluster_data Data Interpretation prep_stock Prepare 1 mg/mL Stock in Acetonitrile prep_incubate Spike Stock into Acidic Buffer (pH 2) prep_stock->prep_incubate t0 T=0 Sample: Quench & Analyze Immediately prep_incubate->t0 Start incubate Incubate Samples at 40 °C prep_incubate->incubate tx Tx Samples: Quench & Analyze at 1, 4, 8, 24h incubate->tx calculate Calculate % Remaining vs. T=0 tx->calculate plot Plot % Remaining vs. Time calculate->plot

Caption: Experimental workflow for assessing the acidic stability of 4-Fluorophenylsulfur pentafluoride.

References

  • 4-Aminophenylsulfur pentafluoride - PMC - NIH. (n.d.).
  • Chemical Properties and Handling of 4-Fluorophenylsulfur Pentafluoride. (n.d.). Retrieved February 2, 2026, from [Link]

  • Development and validation of an analytical method for quantification of sulfuryl fluoride residues in agricultural products using gas chromatography with electron capture detection - ResearchGate. (n.d.). Retrieved February 2, 2026, from [Link]

  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC - NIH. (n.d.). Retrieved February 2, 2026, from [Link]

  • Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved February 2, 2026, from [Link]

  • Reaction of difluoromethyl pentafluorophenyl sulfoxide with nucleophiles | Request PDF. (n.d.). Retrieved February 2, 2026, from [Link]

  • (PDF) Photochemical Degradation of Acifluorfen in Aqueous Solution - ResearchGate. (n.d.). Retrieved February 2, 2026, from [Link]

  • The Pentafluorosulfanyl Group (SF5) - Rowan Scientific. (n.d.). Retrieved February 2, 2026, from [Link]

  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PubMed Central. (n.d.). Retrieved February 2, 2026, from [Link]

Sources

Technical Support Center: Optimizing Reactions with 4-Fluorophenylsulfur Pentafluoride

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for 4-Fluorophenylsulfur pentafluoride (4-F-PhSF₅). This guide is designed for researchers, chemists, and drug development professionals who are leveraging the unique properties of the pentafluorosulfanyl (SF₅) group in their synthetic endeavors. The SF₅ group, often called a "super-trifluoromethyl group," offers exceptional chemical and thermal stability, strong electron-withdrawing character, and high lipophilicity, making it a valuable substituent in modern chemistry.[1][2][3][4]

However, harnessing the full potential of 4-F-PhSF₅ requires a nuanced understanding of its reactivity, particularly concerning the optimization of critical reaction parameters like temperature and pressure. This document provides field-proven insights, troubleshooting guides, and detailed protocols to help you navigate the challenges and achieve robust, reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general stability limitations of 4-Fluorophenylsulfur pentafluoride?

A1: The aryl-SF₅ moiety is renowned for its exceptional thermal and chemical stability, attributed to the strong S-F bonds.[1][4][5][6] The compound itself is a liquid with a boiling point of approximately 103°C.[7][8] While the SF₅ group can withstand high temperatures, the molecule's C-S bond has a lower bond energy (around 272 kJ/mol) compared to a C-C bond, which could be a potential point of degradation under excessively harsh conditions (e.g., very strong acids at high temperatures).[9] For most synthetic applications, thermal decomposition of the SF₅ group itself is not a primary concern within typical organic reaction temperature ranges (up to ~150-180°C).

Q2: My reaction with 4-F-PhSF₅ is showing no conversion at room temperature. What is the first thing I should adjust?

A2: The first and most critical parameter to adjust is temperature. Due to the strong electron-withdrawing nature of the SF₅ group, 4-F-PhSF₅ is highly activated towards nucleophilic aromatic substitution (SNAr). However, like most reactions, sufficient thermal energy is required to overcome the activation barrier. Many SNAr reactions on related aryl-SF₅ compounds require heating, with temperatures commonly ranging from 80°C to 135°C to achieve reasonable rates.[10] We recommend a stepwise increase in temperature, monitoring the reaction progress by TLC or GC/LC-MS at each stage.

Q3: When is it necessary to run reactions with 4-F-PhSF₅ under pressure?

A3: The primary reason to apply pressure is to conduct the reaction at a temperature significantly above the boiling point of your solvent or the reactant itself (4-F-PhSF₅ boils at ~103°C).[7][8] For example, if an amination reaction requires 135°C for sufficient conversion, a sealed pressure vessel is mandatory to maintain the reactants in the liquid phase and prevent solvent loss.[10] Pressure is a containment tool here, not typically a kinetic optimization parameter for these types of reactions in the liquid phase.

Q4: I'm observing multiple unidentified byproducts. What is the likely cause?

A4: The formation of multiple byproducts often points to excessive temperature. While the SF₅ group is stable, high temperatures can provide enough energy to activate undesired reaction pathways or cause the decomposition of other functional groups on your nucleophile or product. We advise reducing the reaction temperature and increasing the reaction time. If the issue persists, consider that the byproduct may arise from impurities in your starting materials or a side-reaction with the solvent itself at elevated temperatures.

Troubleshooting Guides

Problem 1: Low or Stalled Conversion

Low conversion is the most common issue encountered and is almost always related to insufficient activation energy or suboptimal reaction setup.

Causality: Nucleophilic aromatic substitution (SNAr) reactions, while favorable with electron-deficient substrates like 4-F-PhSF₅, still involve a high-energy intermediate (a Meisenheimer complex).[11] The formation of this complex is the rate-determining step and is highly dependent on temperature. Insufficient heat means this step proceeds too slowly for practical synthesis.

Troubleshooting Workflow:

start Low Conversion Observed temp_check Is Temperature > 80°C? start->temp_check increase_temp Incrementally increase Temperature to 80-120°C. Monitor progress. temp_check->increase_temp No pressure_check Is T > Solvent B.P.? temp_check->pressure_check Yes increase_temp->pressure_check use_pressure Use Sealed Pressure Vessel pressure_check->use_pressure Yes solvent_check Evaluate Solvent Polarity (e.g., DMF, DMSO) pressure_check->solvent_check No use_pressure->solvent_check base_check Check Base Strength/Equivalents (e.g., K2CO3, NaH) solvent_check->base_check final_check Investigate Nucleophile Stability and Catalyst Activity (if any) base_check->final_check

Caption: Troubleshooting workflow for low reaction conversion.

Problem 2: Poor Selectivity & Byproduct Formation

This issue arises when the reaction conditions are too harsh, leading to alternative, undesired reaction pathways.

Causality: At elevated temperatures, the desired reaction (e.g., substitution at the C-F position) may compete with other processes. These can include reaction at other sites (if available), decomposition of the starting nucleophile, or further reaction of the desired product. The kinetic energy supplied to the system is no longer discriminating between the desired and undesired activation energy barriers.

Temperature vs. Reaction Pathway:

cluster_0 Optimal Temperature (e.g., 80-100°C) cluster_1 Excessive Temperature (e.g., >140°C) Reactants 4-F-PhSF₅ + Nucleophile Desired Desired Product Reactants->Desired Lower Ea (Favored Pathway) Byproduct Byproduct(s)/ Decomposition Reactants->Byproduct Higher Ea (Now Accessible)

Caption: Impact of temperature on competing reaction pathways.

Data Summary: Temperature & Pressure Guidelines

The following table summarizes recommended starting points and troubleshooting actions for SNAr reactions with 4-F-PhSF₅.

ParameterSymptomTypical Starting RangeTroubleshooting Action & Rationale
Temperature Low Conversion 80 - 100 °CIncrease temperature in 10°C increments. This provides the necessary activation energy for the rate-determining step.
Byproduct Formation 80 - 100 °CDecrease temperature by 10-20°C and increase reaction time. This favors the lower activation energy pathway of the desired reaction.
Pressure Solvent Evaporation Atmospheric (if T < B.P.)Use a sealed pressure vessel. This is required to maintain reactions in the liquid phase above the solvent's boiling point.[10]
No/Slow Reaction 1-5 atm (in sealed tube)Pressure is not a primary kinetic driver for SNAr. Its role is containment. Do not increase pressure expecting a faster reaction; focus on temperature.

Experimental Protocol: Optimizing SNAr with an Alcohol Nucleophile

This protocol provides a generalized, step-by-step methodology for optimizing the reaction between 4-F-PhSF₅ and a generic alcohol (R-OH) to form an ether.

Objective: To determine the optimal temperature for the formation of 4-(RO)-PhSF₅ while minimizing byproduct formation.

Materials:

  • 4-Fluorophenylsulfur pentafluoride (1.0 equiv)

  • Alcohol nucleophile (R-OH, 1.2 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vials suitable for heating (e.g., microwave vials with crimp caps)

  • Stir bars, heating block or oil bath

  • TLC plates and appropriate eluent system

  • GC-MS or LC-MS for analysis

Methodology:

  • Reaction Setup (Parallel Screening):

    • In three separate, dry reaction vials, add K₂CO₃ (2.0 equiv) and a stir bar.

    • To each vial, add a solution of 4-F-PhSF₅ (1.0 equiv) in anhydrous DMF.

    • To each vial, add the alcohol nucleophile (1.2 equiv).

    • Securely seal the vials. Rationale: Running multiple reactions in parallel under identical conditions but at different temperatures is the most efficient way to screen for an optimum.

  • Temperature Screening:

    • Place each vial in a pre-heated heating block at three different temperatures:

      • Vial 1: 80°C

      • Vial 2: 100°C

      • Vial 3: 120°C

    • Allow the reactions to stir for a set time (e.g., 4 hours). Rationale: This temperature range is based on typical conditions for SNAr on activated aromatic systems.[10]

  • Reaction Monitoring:

    • After 4 hours, carefully cool the vials to room temperature.

    • Take a small aliquot from each reaction mixture and spot it on a TLC plate.

    • Analyze the TLC plate to qualitatively assess the consumption of starting material and the formation of the product and any byproducts.

    • For a more quantitative assessment, dilute an aliquot from each vial and analyze by GC-MS or LC-MS to determine the conversion percentage and the ratio of product to byproducts.

  • Analysis and Next Steps:

    • If 80°C shows low conversion: The activation energy is not being met. Consider a higher temperature screen (e.g., 100°C, 120°C, 140°C), ensuring a sealed vessel is used for temperatures above the solvent's boiling point.

    • If 120°C shows significant byproducts: The temperature is too high. The optimal temperature likely lies between 100°C and 120°C. A new screen at 100°C and 110°C would be logical.

    • If 100°C shows good conversion and minimal byproducts: This is likely near the optimal temperature. A time-course study can be performed at this temperature to determine the minimum time required for complete conversion.

This systematic, data-driven approach ensures that you can rapidly identify a robust and reproducible temperature window for your specific reaction, maximizing yield and purity.

References

  • Rowan Scientific. The Pentafluorosulfanyl Group (SF5). [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Chemical Properties and Handling of 4-Fluorophenylsulfur Pentafluoride. [Link]

  • Beilstein Journal of Organic Chemistry. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]

  • Beilstein, J. Org. Chem. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]

  • MDPI. Role of -SF5 Groups in Modulating the Stability and Energy Characteristics of Fluorinated Molecules. [Link]

  • ResearchGate. Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. [Link]

  • Figshare. Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry. [Link]

  • National Center for Biotechnology Information (PMC). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. [Link]

Sources

impact of moisture on 4-Fluorophenylsulfur pentafluoride reactivity

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the impact of moisture on 4-Fluorophenylsulfur pentafluoride (CAS 1063625-86-4) . It is structured to serve as a high-level support resource for researchers utilizing this "Super-CF₃" building block in drug discovery and materials science.

Topic: Impact of Moisture on Reactivity & Handling

Document ID: TS-SF5-042 | Version: 2.1 | Status: Active

Executive Summary: The Stability Paradox

Does moisture degrade the SF₅ group? Short Answer: No. Detailed Insight: A common misconception is that the pentafluorosulfanyl (SF₅) group behaves like reactive sulfur halides (e.g., SF₄ or SOCl₂). In reality, the SF₅ group on an aromatic ring is hydrolytically inert . It withstands boiling water, strong acids, and aqueous bases. The sulfur atom is hypervalent and sterically protected by a rigid octahedral cage of fluorine atoms, rendering it chemically comparable to—but more lipophilic than—a trifluoromethyl (CF₃) group.

The Real Danger: The impact of moisture is not on the degradation of the SF₅ moiety, but on the chemoselectivity of the molecule's reactions. The SF₅ group is a powerful electron-withdrawing group (EWG), which highly activates the para-fluorine atom. In the presence of moisture, water (or hydroxide) becomes a competitive nucleophile, leading to unintended side reactions.

Critical Reactivity Profiles & Troubleshooting

Scenario A: Nucleophilic Aromatic Substitution (SₙAr)

Context: You are using 4-Fluorophenylsulfur pentafluoride to introduce the SF₅-phenyl motif via displacement of the para-fluorine with an amine, alkoxide, or thiol.

Q: Why is my yield low, and why am I seeing a phenolic byproduct? A: This is a classic case of Moisture-Driven Competition .

  • The Mechanism: The SF₅ group has a Hammett constant (

    
    ) of ~0.68, making it a stronger activator than CF₃ (
    
    
    
    ~0.54). This makes the C-F bond highly susceptible to nucleophilic attack.
  • The Moisture Effect: If your solvent or reagents contain trace water, the generated hydroxide ions (OH⁻) act as a nucleophile. Because the C-F bond is so activated, it reacts with OH⁻ to form 4-hydroxyphenylsulfur pentafluoride (the phenol derivative) instead of your desired product.

  • Diagnostic: Check your LC-MS for a mass shift corresponding to

    
     (Net change: -2 u).
    

Troubleshooting Protocol:

Parameter Recommendation Rationale
Solvent Anhydrous DMF, DMSO, or NMP Polar aprotic solvents accelerate SₙAr but are hygroscopic. Dry over 3Å sieves.
Base Choice Cs₂CO₃ or K₂CO₃ (Dried) Avoid hygroscopic bases like NaOH/KOH unless working in biphasic systems with phase transfer catalysts.

| Stoichiometry | Excess Nucleophile (1.2–1.5 eq) | Overwhelm trace moisture by statistical probability. |

Scenario B: Lithiation & Metalation

Context: You are attempting ortho-lithiation to functionalize the position adjacent to the SF₅ group.

Q: Why did I recover 100% starting material after quenching? A: Moisture caused Instant Protonolysis .

  • The Mechanism: Ortho-lithiation of SF₅-arenes is feasible (typically using LiTMP at -78°C to -50°C). The SF₅ group directs metalation ortho to itself due to the inductive acidification of the C-H bond.

  • The Moisture Effect: The lithiated intermediate is extremely basic (

    
     > 40). Even ppm levels of water in the THF or inert gas line will protonate the intermediate faster than it can react with your electrophile, regenerating the starting material.
    

Q: I see a "benzyne-like" decomposition product. Is this moisture? A: No, this is Thermal Elimination , often mistaken for moisture issues.

  • The Cause: If the temperature rises above -40°C during lithiation, the intermediate can eliminate LiF to form a transient "aryne" or degrade via fluoride extrusion.

  • Correction: Keep internal temperature strictly below -50°C.

Visualized Workflows

Figure 1: The Divergent Path of SₙAr Reactivity

This diagram illustrates how moisture diverts the reaction from the desired substitution to hydrolysis.

SNAr_Pathways Start 4-Fluorophenylsulfur pentafluoride Meisenheimer Meisenheimer Complex (Stabilized by SF5) Start->Meisenheimer Activation Product Desired Product (4-Substituted-Ph-SF5) Meisenheimer->Product Anhydrous Conditions SideProduct Side Product (4-Hydroxyphenyl-SF5) Meisenheimer->SideProduct Trace Moisture Nucleophile Target Nucleophile (R-NH2 / R-O-) Nucleophile->Meisenheimer Water Moisture / OH- Water->Meisenheimer

Caption: The SF5 group stabilizes the transition state. Moisture (Red Path) competes with the desired nucleophile (Green Path) for the activated carbon center.

Figure 2: Lithiation Critical Control Points

A decision tree for ensuring successful metalation.

Lithiation_Workflow Start Start: 4-F-Ph-SF5 DrySolvent Dry THF (<50 ppm H2O) Start->DrySolvent TempControl Cool to -78°C DrySolvent->TempControl AddBase Add LiTMP / LDA TempControl->AddBase Check Is Moisture Present? AddBase->Check Success Lithiated Intermediate (Stable at Low T) Check->Success No Failure Protonation (Quench) Recovers Starting Material Check->Failure Yes Electrophile Add Electrophile (E+) Success->Electrophile Final Ortho-Functionalized Product Electrophile->Final

Caption: Moisture acts as an immediate quench for the lithiated species. Strict anhydrous technique is non-negotiable.

Comparative Data: SF₅ vs. CF₃

Understanding the electronic differences helps predict moisture sensitivity in competitive reactions.

PropertySF₅ GroupCF₃ GroupImplication for Reactivity
Hammett

0.68 0.54SF₅ activates the ring more strongly; C-F bond is more labile to hydrolysis.
Hammett

0.61 0.43Stronger inductive effect facilitates ortho-lithiation but increases acidity.
Lipophilicity (

)
1.23 0.88SF₅ compounds are more soluble in organic solvents, aiding anhydrous workups.
Hydrolytic Stability High HighNeither group degrades in water; the risk is purely side-reactions.

Handling & Storage FAQ

Q: Do I need a glovebox to weigh this compound? A: No. 4-Fluorophenylsulfur pentafluoride is stable in air. However, if you are preparing a stock solution for moisture-sensitive reactions (like lithiation), it is best practice to weigh it quickly and purge the headspace with nitrogen, or handle it in a glovebox to keep the bulk material dry.

Q: How do I dry the compound if it has absorbed moisture? A: Since it is a liquid (bp ~103°C) with high thermal stability:

  • Dissolve in dry dichloromethane (DCM).

  • Dry over activated MgSO₄ for 30 minutes.

  • Filter and concentrate.

  • Optional: Store over 3Å molecular sieves if used frequently for organometallics.

Q: Is it compatible with aqueous workups? A: Yes. Unlike acid chlorides, you can wash the reaction mixture with water, brine, or saturated NaHCO₃ without degrading the SF₅ group.

References

  • Review of SF5 Chemistry & Stability: Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190.

  • Nucleophilic Aromatic Substitution (SₙAr) of SF5-Arenes: Beier, P., et al. (2011). Nucleophilic substitution of the nitro group in 4-nitrophenylsulfur pentafluoride. Beilstein Journal of Organic Chemistry, 7, 1540–1548.

  • Lithiation and Functionalization: Santeusanio, S., et al. (2012). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Chemical Communications, 48, 4335-4337.

  • Hammett Constants and Electronic Properties: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.

Validation & Comparative

A Comparative Guide to Fluorination Strategies: Selectfluor for Electrophilic Fluorination vs. 4-Fluorophenylsulfur Pentafluoride for -SF5 Group Introduction

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the strategic introduction of fluorine into organic molecules is a cornerstone of innovation, profoundly influencing the pharmacological and material properties of compounds. This guide offers an in-depth comparison of two prominent fluorine-containing reagents: Selectfluor (F-TEDA-BF4) and 4-Fluorophenylsulfur pentafluoride. While both are integral to organofluorine chemistry, their roles and reactivities are fundamentally distinct. Selectfluor is a premier electrophilic ("F+") fluorinating agent for donating a single fluorine atom, whereas 4-Fluorophenylsulfur pentafluoride serves as a critical building block for introducing the exceptionally robust and influential pentafluorosulfanyl (SF5) group.

This guide moves beyond a simple feature list, delving into the causality behind their divergent applications, supported by mechanistic insights and practical experimental data, to empower researchers in making informed decisions for their synthetic campaigns.

Section 1: Selectfluor - The Archetypal Electrophilic Fluorinating Agent

Selectfluor, the trade name for 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is a highly versatile and user-friendly electrophilic fluorinating reagent.[1][2][3] As a stable, non-hygroscopic crystalline solid, it has become a go-to reagent in academic and industrial labs, offering a safer and more manageable alternative to hazardous traditional agents like molecular fluorine.[4][5][6]

Structural Basis of Reactivity

The efficacy of Selectfluor stems from its unique structure. The fluorine atom is bonded to a nitrogen atom within a rigid bicyclic system. This nitrogen is part of a dicationic salt, which strongly withdraws electron density from the fluorine atom, making it highly electrophilic and susceptible to attack by nucleophiles.[3][5] This N-F bond is the reactive center of the molecule.

Mechanism of Electrophilic Fluorination

The precise mechanism of fluorination by Selectfluor has been a subject of study, with evidence supporting both a direct bimolecular nucleophilic substitution (SN2) at the fluorine atom and a single-electron transfer (SET) pathway.[5][7]

  • SN2 Pathway: In this model, a carbon-centered nucleophile (like an enolate or an electron-rich aromatic ring) directly attacks the electrophilic fluorine atom, displacing the DABCO-based leaving group in a single concerted step. Kinetic studies of 1,3-dicarbonyl derivatives support this pathway.[5]

  • SET Pathway: For certain substrates, particularly electron-rich alkenes like stilbenes, a single-electron transfer from the substrate to Selectfluor can occur, generating a radical cation and a fluorine radical, which then combine.[7]

The operative mechanism can depend on the nature of the nucleophilic substrate and the reaction conditions.

Selectfluor_Mechanism cluster_sn2 SN2 Pathway cluster_set SET Pathway Nu Nucleophile (Nu:) TS_SN2 [Nu---F---N+-R]‡ Nu->TS_SN2 Attack on F Selectfluor_SN2 Selectfluor (R-N+-F) Selectfluor_SN2->TS_SN2 Product_SN2 Fluorinated Product (Nu-F) TS_SN2->Product_SN2 LeavingGroup_SN2 Leaving Group (R-N) TS_SN2->LeavingGroup_SN2 N-F bond cleavage Substrate_SET Substrate (S) Radical_Cation Substrate Radical Cation (S•+) Substrate_SET->Radical_Cation SET Selectfluor_SET Selectfluor (R-N+-F) Fluorine_Radical [R-N + F•] Selectfluor_SET->Fluorine_Radical SET Product_SET Fluorinated Product (S-F) Radical_Cation->Product_SET Fluorine_Radical->Product_SET Radical Combination

Caption: Potential Mechanistic Pathways for Selectfluor.

Substrate Scope and Performance

Selectfluor's versatility is remarkable, with a broad scope of applications in fluorinating carbon and heteroatom nucleophiles.[4] It is effective for the α-fluorination of carbonyl compounds, the fluorination of enol ethers, glycals, aromatics, and sulfides.[4][5]

Substrate TypeProductTypical ConditionsYield (%)Reference
β-Ketoesterα-Fluoro-β-ketoesterAcetonitrile, Room Temp85-95J. Org. Chem.
Silyl Enol Etherα-FluoroketoneAcetonitrile, 0 °C to RT70-90Org. Lett.
Activated AreneFluoroareneAcetonitrile/Water, Reflux60-85J. Am. Chem. Soc.
Glycal2-Fluoro-glycosyl donorAcetonitrile, Room Temp63J. Org. Chem.[8]
Thioetherα-Fluoro thioetherDichloromethane, 0 °C80-98Enamine[4]
Representative Experimental Protocol: α-Fluorination of a β-Ketoester

This protocol describes a typical procedure for the electrophilic fluorination of a carbonyl compound using Selectfluor.

Protocol_Workflow start Start dissolve Dissolve β-ketoester (1.0 equiv) in Acetonitrile start->dissolve add_selectfluor Add Selectfluor (1.1 equiv) portion-wise dissolve->add_selectfluor stir Stir at Room Temperature (Monitor by TLC/LC-MS) add_selectfluor->stir quench Quench with Saturated Aqueous NaHCO3 stir->quench extract Extract with Ethyl Acetate (3x) quench->extract dry_concentrate Dry organic layers (Na2SO4), filter, and concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end Obtain α-Fluoro-β-ketoester purify->end

Caption: General workflow for α-fluorination.

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the β-ketoester substrate (1.0 equivalent).

  • Dissolution: Dissolve the substrate in anhydrous acetonitrile (approx. 0.1 M concentration).

  • Reagent Addition: To the stirring solution at room temperature, add Selectfluor (1.1 equivalents) in several portions over 5-10 minutes. An exotherm may be observed.

  • Reaction: Allow the mixture to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing saturated aqueous sodium bicarbonate solution to quench the reaction.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired α-fluorinated product.

Section 2: 4-Fluorophenylsulfur Pentafluoride - A Gateway to the "Super-Trifluoromethyl" Group

4-Fluorophenylsulfur pentafluoride is a reagent of a different class. Its value lies not in donating a single fluorine atom, but in serving as a structural motif for introducing the entire pentafluorosulfanyl (SF5) group into complex molecules.[9][10] The SF5 group is often called a "super-trifluoromethyl" group due to its unique combination of properties.[11][12]

Properties of the Pentafluorosulfanyl (SF5) Group

The SF5 group is exceptionally stable and imparts profound changes to a molecule's properties:

  • High Electronegativity: It is one of the most electron-withdrawing groups known in organic chemistry, more so than the CF3 group.[11]

  • High Lipophilicity: Despite its polarity, it is also highly lipophilic, a rare and desirable combination for modulating drug properties like cell membrane permeability.[11]

  • Chemical and Thermal Stability: The sulfur(VI) center is sterically shielded by five fluorine atoms, rendering the group remarkably resistant to chemical and metabolic degradation.[11]

  • Octahedral Geometry: Its defined three-dimensional shape can be used to probe steric interactions in biological systems.[13]

These characteristics make SF5-containing compounds highly sought after in pharmaceutical and agrochemical research.[9][11]

Reactivity and Role in Synthesis

Unlike Selectfluor, 4-Fluorophenylsulfur pentafluoride does not act as an electrophilic fluorinating agent. The S-F bonds are robust. Instead, the aromatic ring is the site of reactivity. The molecule is used as a building block in multi-step syntheses. For example, the fluorine atom on the phenyl ring can be displaced via nucleophilic aromatic substitution (SNAr), or the entire aryl-SF5 unit can be incorporated via cross-coupling reactions, leveraging the aryl C-F bond or other functional handles introduced onto the ring.

Its primary application is as a starting material or intermediate for creating more complex SF5-substituted aromatics and heteroaromatics, which are then used in drug discovery programs.[14]

Reagent_Structures cluster_selectfluor Selectfluor cluster_sf5 4-Fluorophenylsulfur pentafluoride selectfluor_img selectfluor_caption Structure of Selectfluor (F-TEDA-BF4) sf5_img sf5_caption Structure of 4-Fluorophenylsulfur pentafluoride

Caption: Structures of the two key reagents.

Section 3: Comparative Analysis and Application Guidance

The choice between Selectfluor and 4-Fluorophenylsulfur pentafluoride is dictated entirely by the synthetic goal. One is a tool for a specific reaction (adding "F"), while the other is a foundational component for a specific substructure (adding "Ar-SF5").

FeatureSelectfluor4-Fluorophenylsulfur Pentafluoride
Primary Function Electrophilic Fluorinating AgentStructural Building Block
Reactive Site Electrophilic N-F bondAromatic C-F bond (for SNAr) or entire molecule in cross-coupling
Group Transferred A single fluorine atom (F)The 4-Fluorophenyl-SF5 or a derivative thereof
Bond Formed C-F, N-F, S-F, etc.C-C, C-N, C-O, etc. (via reactions on the aryl ring)
Typical Substrates Enolates, enol ethers, activated aromatics, electron-rich C-H bondsNucleophiles for SNAr; coupling partners in Pd-catalyzed reactions
Key Application Site-selective introduction of a fluorine atom to modulate local properties.Incorporation of the SF5 group to globally modify a molecule's physicochemical profile.
Handling Stable, crystalline solid, easy to handle.[4][7]Typically a liquid or solid, stable under normal conditions.
Causality of Choice: When to Use Which Reagent?
  • Choose Selectfluor when... your objective is to install a single fluorine atom onto a specific position of an existing scaffold. This is often done to block a site of metabolism, alter pKa, or modulate conformation through stereoelectronic effects. The goal is a discrete, surgical modification.

  • Choose 4-Fluorophenylsulfur pentafluoride when... your objective is to synthesize a novel compound containing the pentafluorosulfanyl (SF5) moiety. This is a strategic decision made early in the design phase to create analogues where the SF5 group acts as a bioisosteric replacement for other groups like trifluoromethyl (CF3) or tert-butyl.[13] The goal is a significant, foundational change to the molecule's core structure and overall properties.

Conclusion

Conversely, 4-Fluorophenylsulfur pentafluoride's utility is as a specialized building block—a means to access the coveted SF5 functional group. Its reactivity is centered on transformations of its aryl ring, enabling the incorporation of this "super-trifluoromethyl" group into larger, more complex architectures. Understanding this fundamental difference is paramount for researchers aiming to leverage fluorine chemistry to its full potential, whether for fine-tuning a lead compound or for designing next-generation molecules with unparalleled properties.

References

  • Chem-Impex. (n.d.). 4-Fluorophenylsulfur pentafluoride. Retrieved from [Link]

  • Chem-Impex. (n.d.). 4-Aminophenylsulfur pentafluoride. Retrieved from [Link]

  • Vincent, S. P., et al. (2004). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 69(16), 5427–5435. Retrieved from [Link]

  • Nava, P., et al. (2008). 4-Aminophenylsulfur pentafluoride. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o416. Retrieved from [Link]

  • Singh, R. P., et al. (2012). A quantitative reactivity scale for electrophilic fluorinating reagents. Chemical Science, 3(6), 1840-1846. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovations with 4-Fluorophenylsulfur Pentafluoride: Future Applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Retrieved from [Link]

  • Biswas, T. (2021, October 25). Electrophilic Fluorination using 3 different reagents. YouTube. Retrieved from [Link]

  • Umemoto, T. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 251, 109891. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic fluorination. Retrieved from [Link]

  • Wikipedia. (n.d.). Selectfluor. Retrieved from [Link]

  • ResearchGate. (n.d.). Selectfluor. Retrieved from [Link]

  • ResearchGate. (n.d.). Selectfluor (F-TEDA-BF4) as a Versatile Mediator or Catalyst in Organic Chemistry. Retrieved from [Link]

  • Thiehoff, C., et al. (2024). Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides. Beilstein Journal of Organic Chemistry, 20, 1785–1792. Retrieved from [Link]

  • Umemoto, T., Garrick, L. M., & Saito, N. (2012). Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. Beilstein Journal of Organic Chemistry, 8, 461–471. Retrieved from [Link]

  • Stavber, S., & Zupan, M. (2012). Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis. Molecules, 17(5), 5746–5781. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Selectfluor. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Retrieved from [Link]

  • Liu, T., et al. (2023). Bench-stable reagents for modular access to persulfuranyl scaffolds. Nature Communications, 14, 7509. Retrieved from [Link]

  • Google Patents. (n.d.). US7015176B2 - Process for the synthesis of aryl sulfurpentafluorides.
  • Pitre, S. P., & Paquin, J.-F. (2022). (Hetero)aryl‐SVI Fluorides: Synthetic Development and Opportunities. Angewandte Chemie International Edition, 61(16), e202116016. Retrieved from [Link]

  • ChemRxiv. (n.d.). Bench-stable reagents for modular access to persulfuranyl scaffolds. Retrieved from [Link]

  • American Chemical Society. (2023). Synthesis, structure, and reactivity of compounds bearing the SF5 group and its congeners. Retrieved from [Link]

  • PubMed. (2012). Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of "super-trifluoromethyl" arene chemistry and its industry. Retrieved from [Link]

Sources

Navigating Specificity: A Comparative Guide to Cross-Reactivity Studies of 4-Fluorophenylsulfur Pentafluoride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the introduction of novel chemical moieties into therapeutic candidates and agrochemicals necessitates a rigorous evaluation of their analytical specificity. The 4-fluorophenylsulfur pentafluoride (4-FPS) moiety, a derivative of the increasingly popular sulfur pentafluoride (SF5) group, offers unique physicochemical properties that can enhance the bioactivity and metabolic stability of parent molecules.[1] Dubbed a "super trifluoromethyl group," the SF5 substituent is noted for its strong electron-withdrawing nature, high hydrophobicity, and steric bulk.[2][3] However, these same characteristics demand a thorough investigation into potential cross-reactivity in analytical systems, particularly in highly specific assays such as immunoassays.

This guide provides an in-depth technical comparison and a validated experimental workflow for assessing the cross-reactivity of 4-Fluorophenylsulfur pentafluoride. We will explore the causality behind experimental choices and present a self-validating protocol to ensure the trustworthiness of the generated data.

The Imperative of Cross-Reactivity Assessment

Cross-reactivity is a phenomenon where a detection system, such as an antibody in an immunoassay, binds to molecules other than the target analyte.[4] This is often due to structural similarities or shared epitopes between the target and the interfering substance.[4] In the context of drug development, unchecked cross-reactivity can lead to inaccurate pharmacokinetic/pharmacodynamic (PK/PD) modeling, erroneous safety assessments, and potentially misleading clinical data.[5] Therefore, understanding the cross-reactivity profile of a novel entity like a 4-FPS-containing compound is not merely a procedural step but a cornerstone of robust analytical method validation.

Potential Cross-Reactants for 4-Fluorophenylsulfur Pentafluoride

To conduct a meaningful cross-reactivity study, a panel of structurally related compounds must be tested. The selection of these compounds should be based on logical structural analogy to 4-Fluorophenylsulfur pentafluoride. Key structural features to consider for modification include the position of the fluorine atom on the phenyl ring, substitution of the fluorine with other functional groups, and alterations to the sulfur pentafluoride group itself.

A well-considered panel of potential cross-reactants would include:

  • Positional Isomers: 2-Fluorophenylsulfur pentafluoride and 3-Fluorophenylsulfur pentafluoride.

  • Analogs with Different Halogens: 4-Chlorophenylsulfur pentafluoride and 4-Bromophenylsulfur pentafluoride.

  • Analogs with Electron-Donating and Withdrawing Groups: 4-Methoxyphenylsulfur pentafluoride and 4-Nitrophenylsulfur pentafluoride.

  • Parent Compound: Phenylsulfur pentafluoride.

  • Structurally Related Moiety: 4-Fluorophenyl trifluorosulfur.

  • A key analog for comparison : 4-Aminophenylsulfur pentafluoride, which has known applications in the synthesis of fluorinated compounds.[6]

Experimental Design: A Competitive ELISA for Cross-Reactivity Assessment

A competitive enzyme-linked immunosorbent assay (ELISA) is a highly suitable format for quantifying cross-reactivity.[5] In this assay, the potential cross-reactant competes with a labeled version of the target analyte for a limited number of antibody binding sites. The degree of cross-reactivity is determined by comparing the concentration of the cross-reactant required to inhibit the signal by 50% (IC50) to the IC50 of the target analyte.

Causality Behind Experimental Choices:
  • Competitive Format: This format is chosen because it directly measures the ability of a compound to compete with the analyte of interest for antibody binding, providing a quantitative measure of its cross-reactivity.

  • Monoclonal Antibody: The use of a monoclonal antibody specific to the 4-Fluorophenylsulfur pentafluoride moiety is crucial for ensuring high specificity and reproducibility of the assay.

  • Hapten-Carrier Conjugate for Immunization: To generate antibodies against a small molecule like 4-FPS, it must be conjugated to a larger carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH) to elicit an immune response.

  • Biotinylated Tracer: A biotinylated version of the 4-FPS derivative allows for a sensitive and stable detection system using a streptavidin-horseradish peroxidase (HRP) conjugate.

Experimental Workflow Diagram

Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Competitive Assay cluster_detection Detection cluster_analysis Data Analysis reagent_prep Reagent Preparation: - Antibody Dilution - Standard & Competitor Dilutions - Biotinylated Tracer Dilution plate_coating Plate Coating: - Coat with anti-4-FPS Antibody - Incubate & Wash reagent_prep->plate_coating blocking Blocking: - Add Blocking Buffer - Incubate & Wash plate_coating->blocking competition Competition Step: - Add Standards or Competitors - Add Biotinylated Tracer blocking->competition incubation1 Incubation 1: - Incubate to allow competition competition->incubation1 wash1 Wash incubation1->wash1 detection_reagent Add Streptavidin-HRP wash1->detection_reagent incubation2 Incubation 2 detection_reagent->incubation2 wash2 Wash incubation2->wash2 substrate Add TMB Substrate wash2->substrate incubation3 Incubation 3 (Color Development) substrate->incubation3 stop_reaction Add Stop Solution incubation3->stop_reaction read_plate Read Absorbance (450 nm) stop_reaction->read_plate curve_fitting Generate Inhibition Curves read_plate->curve_fitting ic50_calc Calculate IC50 Values curve_fitting->ic50_calc cr_calc Calculate % Cross-Reactivity ic50_calc->cr_calc

Caption: Competitive ELISA workflow for assessing cross-reactivity.

Step-by-Step Experimental Protocol
  • Plate Coating:

    • Dilute the monoclonal anti-4-FPS antibody to a pre-determined optimal concentration in a coating buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6).

    • Add 100 µL of the diluted antibody to each well of a 96-well microtiter plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the 4-FPS standard and each potential cross-reactant in assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20).

    • Add 50 µL of the standard or potential cross-reactant to the appropriate wells.

    • Add 50 µL of the biotinylated 4-FPS tracer, diluted to its optimal concentration in assay buffer, to all wells.

    • Incubate for 1 hour at room temperature with gentle shaking.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of streptavidin-HRP conjugate, diluted in assay buffer, to each well.

    • Incubate for 30 minutes at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark for 15-30 minutes, or until sufficient color development is observed.

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2 N H₂SO₄).

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at 450 nm using a microplate reader.

    • Plot the absorbance values against the logarithm of the analyte concentration for the standard and each potential cross-reactant.

    • Perform a four-parameter logistic curve fit to determine the IC50 value for each compound.

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (IC50 of 4-FPS Standard / IC50 of Potential Cross-Reactant) x 100

Data Presentation and Interpretation

The results of the cross-reactivity study should be summarized in a clear and concise table.

CompoundIC50 (ng/mL)% Cross-Reactivity
4-Fluorophenylsulfur pentafluoride (Standard) 10.2 100%
2-Fluorophenylsulfur pentafluoride15.864.6%
3-Fluorophenylsulfur pentafluoride25.140.6%
4-Chlorophenylsulfur pentafluoride50.320.3%
4-Bromophenylsulfur pentafluoride89.711.4%
4-Methoxyphenylsulfur pentafluoride251.24.1%
4-Nitrophenylsulfur pentafluoride125.98.1%
Phenylsulfur pentafluoride100.510.1%
4-Fluorophenyl trifluorosulfur>1000<1%
4-Aminophenylsulfur pentafluoride450.62.3%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpretation of Results:

The hypothetical data suggests that the antibody has the highest affinity for the target analyte, 4-Fluorophenylsulfur pentafluoride. The positional isomers show significant cross-reactivity, indicating that the position of the fluorine atom influences antibody binding. Analogs with other halogens at the 4-position exhibit reduced but still notable cross-reactivity. The introduction of electron-donating or withdrawing groups, as well as the removal of the fluorine atom, significantly decreases cross-reactivity. The analog with a modified sulfur fluoride group shows negligible cross-reactivity, suggesting that the SF5 group is a critical part of the epitope recognized by the antibody.

Conclusion

A thorough assessment of cross-reactivity is a non-negotiable aspect of developing and validating analytical methods for novel chemical entities. This guide provides a comprehensive framework for designing and executing a cross-reactivity study for 4-Fluorophenylsulfur pentafluoride. By understanding the principles of cross-reactivity, carefully selecting potential cross-reactants, and employing a robust experimental protocol, researchers can ensure the specificity and reliability of their analytical data, thereby supporting the advancement of safer and more effective pharmaceuticals and agrochemicals.

References

  • Zareba, G. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. Retrieved from [Link]

  • Schuch, K., & Aberer, W. (2018). Cross-reactivity among iodinated contrast agents: should we be concerned?. Insights into Imaging, 9(3), 345–354. [Link]

  • Kordnezhadian, R., Li, B. Y., Zogu, A., Demaerel, J., De Borggraeve, W. M., & Ismalaj, E. (2022). Chemistry of Pentafluorosulfanyl Derivatives and Related Analogs: From Synthesis to Applications. Chemistry (Weinheim an der Bergstrasse, Germany), 28(60), e202201491. [Link]

  • Wikipedia. (n.d.). Cross-reactivity. Retrieved from [Link]

  • ResearchGate. (n.d.). SF5‐containing biologically active compounds that showed antimicrobial activity in vitro. Retrieved from [Link]

  • Kumar, A., & Schein, C. H. (2011). Cross-React: a new structural bioinformatics method for predicting allergen cross-reactivity. Bioinformatics (Oxford, England), 27(2), 193–200. [Link]

  • Quansys Biosciences. (2023). Cross reactivity testing at Quansys Biosciences. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. Retrieved from [Link]

  • ResearchGate. (n.d.). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. Retrieved from [Link]

  • Zhang, Q., et al. (2024). Nonderivatized Method for the Detection of Perfluoroalkane Sulfonyl Fluorides by Liquid Chromatography-Microwave Plasma Torch Ionization Mass Spectrometry. Analytical Chemistry, 96(15), 5963–5970. [Link]

  • Vinaixa, M., Schymanski, E. L., Neumann, S., Navarro, M., Salek, R. M., & Yanes, O. (2016). Mass spectral databases for LC/MS- and GC/MS-based metabolomics: state of the art and future prospects. TrAC Trends in Analytical Chemistry, 78, 23-35.
  • ResearchGate. (n.d.). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. Retrieved from [Link]

  • Dolbier, W. R., Jr, & Aït-Mohand, S. (2002). 4-Aminophenylsulfur pentafluoride. Acta Crystallographica Section E Structure Reports Online, 58(Pt 4), o416–o417. [Link]

  • Publications Office of the European Union. (2023). Overview on PFAS analytical methods. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. Retrieved from [Link]

  • IntechOpen. (2012). Mass Spectrometry for Studying the Interaction between Small Molecules and Proteins. Retrieved from [Link]

  • Welch, J. T., & Kirsch, P. (2012). Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): beginning of a new era of "super-trifluoromethyl" arene chemistry and its industry. Beilstein journal of organic chemistry, 8, 463–473. [Link]

  • Zhang, Y., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today, 21(6), 966-974.
  • Core. (n.d.). New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes. Retrieved from [Link]

  • ATSDR. (2003). Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. Retrieved from [Link]

  • Lim, J., & Park, S. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules (Basel, Switzerland), 25(23), 5589. [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfur. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorophenylsulfur Pentafluoride. Retrieved from [Link]

Sources

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